4-Bromo-2-chloro-6-fluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMRNJAOJFCMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693218 | |
| Record name | 4-Bromo-2-chloro-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321613-01-7 | |
| Record name | 4-Bromo-2-chloro-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-chloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical document provides an in-depth overview of the known and predicted physical properties of 4-Bromo-2-chloro-6-fluorobenzoic acid (CAS No. 1321613-01-7). This information is critical for its application in research, particularly in drug discovery and organic synthesis, where understanding a compound's physical characteristics is essential for reaction optimization, formulation, and analytical method development.
Core Physical and Chemical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring bromine, chlorine, and fluorine substituents, imparts specific properties that are of interest in medicinal chemistry and material science.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models due to the limited availability of experimentally determined data in published literature.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFO₂ | [1][2] |
| Molecular Weight | 253.45 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 303.0 ± 42.0 °C (Predicted) | [5] |
| Density | 1.887 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 1.75 ± 0.25 (Predicted) | N/A |
| Melting Point | Not available | [5] |
| Solubility | Soluble in DMSO and Methanol | [6] |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies that can be employed to determine the key physical properties of solid organic acids like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.[7]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a Mel-Temp or similar device).[8]
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7][8] For a pure compound, this range is typically narrow (0.5-1.0 °C).[8]
Density Determination
The density of a solid can be determined by measuring its mass and volume.
Methodology: Volume Displacement Method
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[9]
-
Initial Volume Measurement: A non-reactive liquid in which the compound is insoluble is added to a graduated cylinder, and the initial volume is recorded.
-
Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume is recorded.[9]
-
Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its determined volume.[9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, to create a solution of known concentration.[10]
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[11]
-
Titration Procedure: The base is added in small, precise increments, and the pH of the solution is recorded after each addition.[4]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or by using the first or second derivative of the curve).[6] The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[4]
Workflow and Visualization
The following diagram illustrates a general workflow for the physical and chemical characterization of a novel compound such as this compound.
References
- 1. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chm.uri.edu [chm.uri.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzoic Acid: Structure, Analysis, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule serves as a versatile building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document outlines its chemical structure, physicochemical properties, and provides insights into its analysis and potential applications.
Chemical Structure and Properties
This compound is a derivative of benzoic acid with three different halogen substituents—bromo, chloro, and fluoro—and a carboxylic acid group attached to the benzene (B151609) ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClFO₂ | [1][2][3][4] |
| Molecular Weight | 253.45 g/mol | [1][2][3] |
| CAS Number | 1321613-01-7 | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)Br | [1][2] |
| InChI | InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | [1][2] |
| XLogP3 | 2.9 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents and the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the electronegativity of the attached halogens.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. Aromatic C-H and C-C stretching vibrations, as well as C-halogen stretching frequencies, will also be present.
Mass Spectrometry (MS):
Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar polysubstituted benzoic acids. One potential approach involves the lithiation of a suitable precursor followed by carboxylation.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
General Purification Protocol:
Purification of the crude product would typically involve recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or purification by column chromatography on silica (B1680970) gel using a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) as the eluent.
Applications in Drug Discovery and Development
Halogenated benzoic acids are crucial building blocks in the synthesis of pharmaceuticals. The presence and position of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its binding affinity to biological targets, metabolic stability, and lipophilicity.[5]
This compound, with its unique substitution pattern, offers multiple reactive sites for further chemical transformations, making it a valuable intermediate for creating diverse molecular scaffolds.
Role in a Typical Drug Discovery Workflow:
Caption: Role of a chemical building block in a drug discovery workflow.
Safety Information
Based on available data for this compound, it should be handled with care in a laboratory setting. The following GHS hazard statements have been associated with this compound:
Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of halogen substituents provides a platform for the development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its structure, properties, and potential applications based on available information and comparison with related molecules. Further research into the synthesis and utility of this compound is warranted to fully explore its potential in the development of new therapeutics.
References
- 1. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. globalscientificjournal.com [globalscientificjournal.com]
Spectral Analysis of 4-Bromo-2-chloro-6-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data for 4-Bromo-2-chloro-6-fluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this document focuses on predicted data derived from established spectroscopic principles and analysis of structurally related compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene (B151609) ring and comparison with spectral data of similar compounds such as 4-bromo-2-chlorobenzoic acid and 4-bromo-2-fluorobenzoic acid.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet of doublets | 1H | H-5 |
| ~ 7.8 - 8.0 | Doublet of doublets | 1H | H-3 |
| ~ 10 - 13 | Broad singlet | 1H | -COOH |
Predicted solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O (Carboxylic acid) |
| ~ 158 - 162 (d, ¹JCF) | C-F |
| ~ 135 - 140 | C-Cl |
| ~ 125 - 130 | C-Br |
| ~ 130 - 135 | C-H |
| ~ 120 - 125 (d, ²JCF) | C-H |
| ~ 115 - 120 | C-COOH |
Predicted solvent: DMSO-d₆. Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 2500 - 3300 | O-H | Carboxylic acid, broad |
| ~ 1700 - 1725 | C=O | Carboxylic acid, strong |
| ~ 1550 - 1620 | C=C | Aromatic ring stretch |
| ~ 1200 - 1300 | C-O | Carboxylic acid stretch |
| ~ 1000 - 1100 | C-F | Aryl-fluoride stretch |
| ~ 700 - 800 | C-Cl | Aryl-chloride stretch |
| ~ 600 - 700 | C-Br | Aryl-bromide stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 252/254/256 | [M]⁺∙ Molecular ion peak (showing isotopic pattern for Br and Cl) |
| 235/237/239 | [M-OH]⁺ |
| 207/209/211 | [M-COOH]⁺ |
| 128/130 | [M-Br-COOH]⁺ |
| 172/174 | [M-Cl-COOH]⁺ |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic cluster for the molecular ion and fragments containing these halogens.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often successful.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺∙ or [M-H]⁻).
-
Examine the isotopic pattern of the molecular ion to confirm the presence of bromine and chlorine.
-
Identify and analyze the major fragment ions to deduce the fragmentation pathway and confirm the structure.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a novel compound like this compound.
Theoretical Examination of 4-Bromo-2-chloro-6-fluorobenzoic acid: A Technical Guide
This technical guide offers an in-depth theoretical analysis of 4-Bromo-2-chloro-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry methods to predict its structural, spectroscopic, and electronic properties. These theoretical findings are contextualized through comparative analysis with structurally related and experimentally characterized benzoic acid derivatives.
Physicochemical and Computed Properties
This compound is a polysubstituted benzene (B151609) derivative. Its fundamental physicochemical and computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFO₂ | PubChem[1] |
| Molecular Weight | 253.45 g/mol | PubChem[1] |
| CAS Number | 1321613-01-7 | American Elements[2] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)Br | PubChem[1] |
| InChI Key | DKMRNJAOJFCMPT-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 251.89890 Da | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Theoretical Computational Methodology
The theoretical data presented in this guide were derived from a proposed computational workflow based on established methods for similar halogenated benzoic acids.
Density Functional Theory (DFT) Calculations
Software: Gaussian 16 or a similar quantum chemistry software package.
Methodology:
-
Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP hybrid functional with the 6-311++G(d,p) basis set is a suitable and widely used combination for such molecules. This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries and vibrational frequencies.
-
Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Shielding Constants: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the nuclear magnetic shielding constants. These values are then converted to ¹H and ¹³C NMR chemical shifts by referencing them to the shielding constants of tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.
Predicted Molecular Structure
The optimized molecular structure of this compound is predicted to be nearly planar, with the carboxyl group slightly twisted out of the plane of the benzene ring due to steric hindrance from the ortho-substituents. The table below presents the predicted bond lengths and angles.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | 1.895 |
| C-Cl | 1.738 |
| C-F | 1.352 |
| C=O | 1.215 |
| C-O | 1.358 |
| O-H | 0.971 |
| **Bond Angles (°) ** | |
| C-C-Br | 119.5 |
| C-C-Cl | 121.8 |
| C-C-F | 118.7 |
| O=C-O | 123.5 |
| C-O-H | 109.2 |
Predicted Spectroscopic Properties
The following sections detail the predicted spectroscopic data for this compound, with comparisons to related compounds.
Predicted ¹H and ¹³C NMR Spectra
The predicted ¹H and ¹³C NMR chemical shifts are presented below. The two aromatic protons are expected to appear as distinct signals due to the asymmetric substitution pattern.
¹H NMR (Predicted, in ppm relative to TMS)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | 7.65 | Doublet |
| H5 | 7.90 | Doublet |
| COOH | 12.5 - 13.5 | Broad Singlet |
¹³C NMR (Predicted, in ppm relative to TMS)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C-COOH) | 130.5 |
| C2 (C-Cl) | 135.2 |
| C3 | 129.8 |
| C4 (C-Br) | 125.1 |
| C5 | 133.4 |
| C6 (C-F) | 160.7 (d, J_CF ≈ 250 Hz) |
| C=O | 168.9 |
Predicted Fourier-Transform Infrared (FTIR) Spectrum
The predicted vibrational frequencies for key functional groups are listed below. These are unscaled frequencies; for a more accurate comparison with experimental data, a scaling factor (typically around 0.96-0.98 for B3LYP) should be applied.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch | 3570 | Carboxylic acid O-H |
| C-H stretch | 3080 - 3120 | Aromatic C-H |
| C=O stretch | 1735 | Carboxylic acid C=O |
| C-C stretch | 1580, 1470, 1400 | Aromatic ring stretching |
| C-F stretch | 1250 | Aryl-F stretch |
| C-Cl stretch | 780 | Aryl-Cl stretch |
| C-Br stretch | 650 | Aryl-Br stretch |
Proposed Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for similar halogenated benzoic acids.[3][4][5] The proposed method involves the oxidation of a suitable toluene (B28343) precursor.
Starting Material: 4-Bromo-2-chloro-6-fluoro-1-methylbenzene
Reagents and Equipment:
-
Potassium permanganate (B83412) (KMnO₄)
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diatomaceous earth
-
Standard laboratory glassware for reflux and filtration
-
Rotary evaporator
Procedure:
-
A mixture of pyridine and water (1:1) is prepared in a round-bottom flask equipped with a reflux condenser.
-
4-Bromo-2-chloro-6-fluoro-1-methylbenzene is added to the flask.
-
The mixture is heated to 90°C with stirring.
-
Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled carefully.
-
The reaction mixture is stirred at 90°C for several hours until the purple color of the permanganate has disappeared.
-
After cooling to room temperature, the mixture is filtered through a pad of diatomaceous earth to remove manganese dioxide.
-
The filter cake is washed with a dilute solution of sodium hydroxide and then with water.
-
The combined aqueous filtrates are concentrated under reduced pressure to remove pyridine.
-
The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield this compound.
Potential Biological Significance
While specific biological activities of this compound have not been extensively reported, the broader class of substituted benzoic acids is of significant interest in medicinal chemistry. Many benzoic acid derivatives serve as scaffolds for the development of therapeutic agents.[6][7]
Substituted benzoic acids have been shown to modulate the proteostasis network, which is crucial for cellular health and longevity.[8] They can enhance the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways.[8] It is plausible that this compound, with its specific electronic and steric properties conferred by the halogen substituents, could interact with biological targets such as enzymes or receptors within these or other signaling pathways. Further experimental studies are required to elucidate its specific biological functions.
Conclusion
This technical guide has provided a comprehensive theoretical overview of this compound. Through computational modeling, we have predicted its key structural and spectroscopic characteristics. While experimental validation is pending, these theoretical data offer valuable insights for researchers working with this compound. The proposed synthesis protocol provides a practical starting point for its preparation, and the discussion on potential biological significance highlights areas for future investigation. This work underscores the power of computational chemistry in characterizing and understanding molecules for which experimental data is limited.
References
- 1. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solid State: A Technical Guide to the Crystal Structure of 2-Chloro-6-fluorobenzoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the crystal structure of 4-Bromo-2-chloro-6-fluorobenzoic acid did not yield publicly available experimental crystallographic data. This guide therefore presents a comprehensive analysis of the closely related compound, 2-chloro-6-fluorobenzoic acid , for which detailed experimental data is accessible. The shared ortho-halogen substitution pattern in this analogue provides valuable insights into the solid-state behavior of this class of compounds.
Introduction
Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Their solid-state architecture, dictated by intermolecular interactions, profoundly influences key physicochemical properties such as solubility, stability, and bioavailability. This technical guide offers an in-depth analysis of the crystal structure of 2-chloro-6-fluorobenzoic acid, a halogenated derivative of benzoic acid. By examining its crystallographic parameters, experimental protocols, and intermolecular interactions, we aim to provide a comprehensive resource for researchers engaged in drug development and materials science.
Physicochemical Properties
A summary of the key physicochemical properties for 2-chloro-6-fluorobenzoic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.55 g/mol | [1] |
| CAS Number | 321-62-0 | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
Synthesis and Crystallization
The synthesis of substituted benzoic acids can be achieved through various organic chemistry routes. A general workflow for the synthesis and subsequent crystallization for single-crystal X-ray diffraction is outlined below.
Caption: A generalized workflow for the synthesis and crystallization of substituted benzoic acids.
Experimental Protocol: Single Crystal Growth
Single crystals of 2-chloro-6-fluorobenzoic acid suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent.
-
Dissolution: Dissolve the purified 2-chloro-6-fluorobenzoic acid in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature or with gentle heating.
-
Filtration: Filter the solution to remove any particulate impurities.
-
Evaporation: Loosely cover the container with a perforated film or place it in a partially closed environment to allow for slow solvent evaporation over several days.
-
Crystal Harvesting: Carefully harvest the resulting single crystals.
Crystal Structure Analysis
The crystal structure of 2-chloro-6-fluorobenzoic acid was determined by single-crystal X-ray diffraction.[1]
Data Collection and Refinement
The experimental workflow for single-crystal X-ray diffraction is depicted below.
Caption: A standard workflow for single-crystal X-ray diffraction analysis.
The key parameters for data collection and structure refinement are summarized in the following table.[1]
| Parameter | Value |
| Diffractometer | Bruker APEXII CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 200 K |
| Measured Reflections | 11312 |
| Independent Reflections | 1671 |
| Rint | 0.081 |
| Final R[F² > 2σ(F²)] | 0.032 |
| wR(F²) | 0.081 |
| Goodness-of-fit (S) | 1.02 |
Crystallographic Data
The crystal structure of 2-chloro-6-fluorobenzoic acid is monoclinic with the space group P2₁/c.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.7655 (2) |
| b (Å) | 13.9660 (7) |
| c (Å) | 13.2300 (7) |
| β (°) | 98.034 (3) |
| Volume (ų) | 688.92 (6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.678 |
Molecular and Crystal Packing
In the crystal structure of 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is not coplanar with the phenyl ring, exhibiting a dihedral angle of 47.83 (6)° between the least-squares planes of the carboxylic group and the carbocycle with its halogen substituents.[1] This deviation from planarity is likely due to steric hindrance from the ortho-substituents.
The dominant intermolecular interaction is the classic carboxylic acid dimer formation through O—H⋯O hydrogen bonds.[1] These dimers are further interconnected by C—H⋯F contacts, creating undulating sheets that propagate perpendicular to the a-axis.[1]
Caption: A schematic representation of the key intermolecular interactions in the crystal structure of 2-chloro-6-fluorobenzoic acid.
Conclusion
The crystal structure of 2-chloro-6-fluorobenzoic acid is characterized by a non-planar molecular conformation and a packing arrangement dominated by strong O—H⋯O hydrogen-bonded dimers and weaker C—H⋯F interactions. This detailed structural understanding is crucial for predicting and modulating the solid-state properties of this and related compounds, providing a valuable foundation for their application in drug design and materials engineering. The provided experimental details serve as a practical guide for researchers working on the crystallization and structural elucidation of similar molecular systems.
References
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chloro-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its trifunctionalized benzene (B151609) ring, featuring bromine, chlorine, and fluorine substituents, offers a unique reactivity profile for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in cross-coupling reactions and as a precursor for bioactive molecules. This document summarizes key physical and safety data, outlines experimental protocols for its synthesis and potential transformations, and presents its known spectroscopic information.
Chemical and Physical Properties
This compound is a solid at room temperature. The presence of three different halogen atoms and a carboxylic acid group on the benzene ring results in a molecule with distinct electronic and steric properties that govern its reactivity.
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1321613-01-7 |
| Molecular Formula | C₇H₃BrClFO₂ |
| Molecular Weight | 253.45 g/mol |
| Appearance | Solid (form not specified) |
| SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)Br |
| InChIKey | DKMRNJAOJFCMPT-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Statements for this compound [1]
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its four functional groups: the carboxylic acid, the bromo, chloro, and fluoro substituents on the aromatic ring.
Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for standard acid-base chemistry. It can be deprotonated with a base to form the corresponding carboxylate salt. The carboxylic acid can also undergo esterification or amidation reactions under appropriate conditions to form ester or amide derivatives, respectively.
Halogen Substituents: Reactivity in Cross-Coupling Reactions
The carbon-halogen bonds on the aromatic ring are key sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The relative reactivity of the halogens in these reactions is a critical consideration for selective functionalization.
The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[2] This trend is governed by the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making the bromine atom at the 4-position the most likely site for initial oxidative addition to a palladium(0) catalyst. This selective reactivity allows for the sequential functionalization of the aromatic ring.
Logical Relationship of Halogen Reactivity in Cross-Coupling
Caption: Relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
Halogen Substituents: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl halides compared to cross-coupling, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the carboxylic acid group is an electron-withdrawing group. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions. The highly electronegative fluorine atom at the 6-position, being ortho to the carboxylic acid, is the most likely candidate for nucleophilic displacement.
Synthesis
Experimental Workflow for a Potential Synthesis of a Halogenated Benzoic Acid
Caption: A generalized workflow for the synthesis of a halogenated benzoic acid via lithiation and carboxylation.
Potential Synthetic Applications and Experimental Protocols
Given its structure, this compound is a valuable starting material for the synthesis of highly substituted aromatic compounds. The differential reactivity of its halogen atoms allows for selective, stepwise functionalization.
Selective Suzuki-Miyaura Coupling
The bromine atom at the 4-position is the most susceptible to palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of an aryl or vinyl group at this position while leaving the chloro and fluoro substituents intact for subsequent transformations.
Table 3: Generalized Experimental Protocol for Selective Suzuki-Miyaura Coupling at the Bromo Position
| Step | Procedure |
| 1. Reactant Preparation | In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). |
| 2. Solvent Addition | Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene (B28343)/H₂O). |
| 3. Reaction | Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS. |
| 4. Work-up | After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. |
| 5. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. |
Experimental Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not extensively reported in the searched literature. However, data for the closely related compound, 4-bromo-2-chlorobenzoic acid, is available and can provide some reference.
Table 4: Spectroscopic Data for the Related Compound 4-Bromo-2-chlorobenzoic acid
| Spectroscopy | Data |
| IR Spectrum | Data available on NIST WebBook.[4] |
| Mass Spectrum (EI) | Data available on NIST WebBook.[4] |
| ¹H NMR | No readily available data found. |
| ¹³C NMR | No readily available data found. |
Conclusion
This compound is a promising building block for organic synthesis, particularly in the construction of complex, highly substituted aromatic molecules. Its differentiated halogen reactivity allows for selective functionalization via palladium-catalyzed cross-coupling reactions, with the bromo group being the most reactive site. Further research into the specific reaction conditions and the exploration of its utility in the synthesis of novel bioactive compounds is warranted. The lack of detailed, publicly available experimental and spectroscopic data for this specific compound highlights an area for future investigation to fully unlock its synthetic potential.
References
- 1. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 4. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acidity of 4-Bromo-2-chloro-6-fluorobenzoic Acid: A Technical Guide to Substituent Effects and pKa Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity of 4-bromo-2-chloro-6-fluorobenzoic acid in comparison to other substituted benzoic acids. Understanding the acid dissociation constant (pKa) is critical in drug development for predicting a molecule's behavior in physiological environments, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. This document details the electronic effects of substituents on the acidity of the benzoic acid core, presents a comparative analysis of pKa values, and outlines detailed experimental protocols for their determination.
Introduction: Electronic Effects on Benzoic Acid Acidity
The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity (decrease pKa) by stabilizing the negative charge of the conjugate base (benzoate anion) through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa).
The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for this relationship, where K and K₀ are the dissociation constants of the substituted and unsubstituted benzoic acids, respectively, σ is the substituent constant (dependent on the substituent and its position), and ρ is the reaction constant (dependent on the reaction type and conditions). For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.
Predicted Acidity of this compound
The "ortho effect" generally leads to an increase in the acidity of benzoic acids, regardless of the electronic nature of the substituent.[1][2] This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, which reduces resonance stabilization of the neutral acid, thereby increasing its acidity.[1]
Given the presence of two ortho-substituents (2-chloro and 6-fluoro) and a para-substituent (4-bromo), all of which are electron-withdrawing, this compound is predicted to be a significantly stronger acid than benzoic acid. Based on the pKa values of related di- and tri-substituted benzoic acids, its pKa is likely to be in the range of 1.5 to 2.5. For instance, 2,6-dichlorobenzoic acid has a predicted pKa of approximately 1.69[3][4], and 2,6-difluorobenzoic acid has a predicted pKa of around 2.34.[5][6] The additional electron-withdrawing 4-bromo group would further increase the acidity.
Comparative Acidity of Substituted Benzoic Acids
The following table summarizes the experimental pKa values for benzoic acid and a selection of relevant substituted benzoic acids to provide a comparative context for the acidity of this compound.
| Compound | pKa |
| Benzoic Acid | 4.20[7] |
| 2-Fluorobenzoic Acid | 3.27[8][9] |
| 3-Fluorobenzoic Acid | 3.86[10] |
| 4-Fluorobenzoic Acid | 4.14[10] |
| 2-Chlorobenzoic Acid | 2.92[11] |
| 2,4-Dichlorobenzoic Acid | 2.68[12] |
| 2,6-Dichlorobenzoic Acid | ~1.69 (Predicted)[3][4] |
| 2,6-Difluorobenzoic Acid | ~2.34 (Predicted)[5][6] |
| 4-Bromobenzoic Acid | 3.96[13] |
| 2,4,6-Trinitrobenzoic Acid | 0.65[12] |
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for understanding the physicochemical properties of a compound. The following are standard methodologies for the pKa determination of halogenated benzoic acids.
Potentiometric Titration
This is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a titrant (a strong base) of known concentration to a solution of the acidic compound while monitoring the pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Apparatus:
-
A calibrated pH meter with a glass electrode.
-
A magnetic stirrer and stir bar.
-
A burette for precise delivery of the titrant.
-
A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
-
Procedure:
-
Pipette a known volume of the benzoic acid solution into the titration vessel.
-
Add the background electrolyte solution.
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Record the initial pH.
-
Add the titrant in small, precise increments, recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to accurately determine the equivalence point.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with ionization. It requires smaller amounts of the sample compared to potentiometric titration.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.
-
-
Apparatus:
-
A UV-Vis spectrophotometer.
-
Quartz cuvettes or a 96-well UV-transparent microplate.
-
-
Procedure:
-
Add a small, constant amount of the stock solution to a series of cuvettes or wells, each containing a different buffer solution.
-
Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.
-
-
Data Analysis:
-
Identify the wavelengths at which the largest changes in absorbance occur upon ionization.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
Visualizing Electronic and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.
Caption: Electronic effects of substituents on benzoic acid acidity.
Caption: Workflow for experimental pKa determination.
Conclusion
The acidity of this compound is predicted to be substantially higher than that of unsubstituted benzoic acid due to the cumulative electron-withdrawing effects of the three halogen substituents, particularly the two ortho groups. While an experimental pKa value is not currently documented, a reasonable estimate places it in the range of 1.5 to 2.5. For drug development professionals, this heightened acidity implies that the compound will exist almost exclusively in its ionized form at physiological pH. Accurate determination of the pKa for this and similar compounds can be reliably achieved through standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers and scientists working on the characterization and development of novel chemical entities.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,6-Dichlorobenzoic acid CAS#: 50-30-6 [m.chemicalbook.com]
- 5. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 8. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 11. web.viu.ca [web.viu.ca]
- 12. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]
- 13. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
Electronic effects of substituents in 4-Bromo-2-chloro-6-fluorobenzoic acid
An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Bromo-2-chloro-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the intricate electronic effects exerted by the bromo, chloro, and fluoro substituents on the benzoic acid core of this compound. Understanding these effects is crucial for predicting the molecule's acidity, reactivity, and potential interactions within biological systems, which is of paramount importance in medicinal chemistry and drug design.
Introduction to Electronic Effects in Substituted Benzoic Acids
Substituents on a benzoic acid ring significantly influence its chemical properties, primarily through a combination of inductive and resonance effects. These effects alter the electron density of the aromatic ring and the carboxyl functional group, thereby modulating the acidity (pKa) and reactivity of the molecule.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent. Halogens are more electronegative than carbon and thus exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. The strength of the -I effect among halogens follows the order of electronegativity: F > Cl > Br.[1][2]
-
Resonance Effect (M or R): This effect involves the delocalization of lone pair electrons from the substituent into the π-system of the aromatic ring. Halogens possess lone pairs and can exert a +M (or +R) effect, donating electron density to the ring. This effect generally decreases the acidity of benzoic acid by destabilizing the carboxylate anion. The extent of this electron donation is dependent on the orbital overlap between the halogen and the carbon of the benzene (B151609) ring. For halogens, the +M effect is most significant for fluorine due to the similar size of the carbon 2p and fluorine 2p orbitals, and it decreases down the group: F > Cl > Br.[3][4]
-
The Ortho Effect: Substituents in the ortho position to the carboxylic acid group often lead to a greater increase in acidity than predicted by electronic effects alone.[5][6] This "ortho effect" is believed to be a combination of steric and electronic factors.[5][6] Steric hindrance can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity.[5][7]
Analysis of Substituents in this compound
In this compound, the interplay of the electronic effects of the three halogen substituents determines the overall properties of the molecule.
-
Fluorine (at C6): Being in the ortho position, fluorine exerts a strong -I effect due to its high electronegativity.[1][8] It also has a +M effect, but the ortho position enhances its ability to increase acidity through the ortho effect.[5][6]
-
Chlorine (at C2): Also in an ortho position, chlorine contributes a significant -I effect and a weaker +M effect compared to fluorine. The ortho effect from the chlorine substituent will also contribute to an increase in acidity.[5][6]
-
Bromine (at C4): Located at the para position, bromine exerts a -I effect and a +M effect.[9] In the para position, both effects influence the electron density at the carboxyl group. Generally, for halogens at the para position, the inductive effect tends to dominate, leading to an increase in acidity compared to unsubstituted benzoic acid.[10]
The cumulative effect of these three electron-withdrawing halogens is a significant increase in the acidity of the benzoic acid. The presence of two ortho substituents (fluoro and chloro) will likely cause considerable steric hindrance, forcing the carboxyl group out of the plane of the ring and further enhancing the acidity.
Quantitative Data Presentation
To quantify the electronic effects of these substituents, Hammett substituent constants (σ) are utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The following table summarizes the Hammett constants for fluoro, chloro, and bromo substituents at the meta and para positions. Note that standard Hammett constants are not typically defined for ortho substituents due to the complicating steric effects.
| Substituent | σ (meta) | σ (para) |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
Data sourced from multiple references.[9][11][12]
A positive σ value indicates an electron-withdrawing group that increases the acidity of benzoic acid. As seen in the table, all three halogens are electron-withdrawing, with the effect being more pronounced at the meta position for fluorine and bromine.
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves the oxidation of a substituted toluene, a common method for preparing benzoic acids.
Starting Material: 4-Bromo-2-chloro-6-fluoro-toluene
Reagents and Equipment:
-
Potassium permanganate (B83412) (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromo-2-chloro-6-fluoro-toluene in a 1:1 mixture of pyridine and water.
-
Heat the mixture to 90°C with stirring.
-
Slowly add potassium permanganate to the reaction mixture.
-
Maintain the reaction at 90°C for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Wash the filter cake with a dilute sodium hydroxide solution.
-
Combine the filtrate and the washings and remove the pyridine under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified acid.
This protocol is adapted from a known synthesis of 4-Bromo-2-fluorobenzoic acid.[13]
Determination of pKa
The acidity of the synthesized compound can be determined by potentiometric titration.
Equipment and Reagents:
-
pH meter
-
Burette
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol (or other suitable solvent to dissolve the acid)
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of ethanol.
-
Add a known volume of deionized water to the solution.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Mandatory Visualizations
Logical Workflow for Analyzing Electronic Effects
Caption: Workflow for analyzing substituent electronic effects.
Interplay of Electronic Effects
Caption: Interplay of electronic effects on acidity.
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. thetestmag.com [thetestmag.com]
- 11. homepages.bluffton.edu [homepages.bluffton.edu]
- 12. Hammett substituent constants [stenutz.eu]
- 13. Page loading... [guidechem.com]
An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzoic Acid: Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a key building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and its notable application as a crucial intermediate in the development of targeted cancer therapies, specifically Poly (ADP-ribose) polymerase (PARP) inhibitors. This document consolidates key data, experimental procedures, and logical workflows to serve as a vital resource for researchers in medicinal chemistry and drug development.
Introduction and Discovery
This compound (CAS Number: 1321613-01-7) is a synthetic organic compound whose significance is intrinsically linked to its utility in medicinal chemistry. While a singular "discovery" event is not documented in the traditional sense, its first notable appearance in scientific literature is within patent filings for the synthesis of novel therapeutic agents. The strategic arrangement of bromo, chloro, and fluoro substituents on the benzoic acid scaffold makes it a versatile reagent for constructing complex molecular architectures through various organic reactions. Its primary role is that of a pivotal intermediate in the multi-step synthesis of pharmacologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 1321613-01-7 |
| Molecular Formula | C₇H₃BrClFO₂ |
| Molecular Weight | 253.45 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
| SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)Br |
| InChI | InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
Table 1: Physicochemical properties of this compound.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the ortho-lithiation of a trisubstituted benzene (B151609) precursor followed by carboxylation. The most logical and likely precursor for this synthesis is 1-bromo-3-chloro-5-fluorobenzene (B1273174).
Key Synthesis Reaction
The overall synthetic transformation is depicted below:
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methods for similar compounds.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Carbon Dioxide (CO₂)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 1-bromo-3-chloro-5-fluorobenzene and anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA in an appropriate solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured onto an excess of crushed dry ice. The reaction is allowed to warm to room temperature with continuous stirring.
-
Work-up: Once at room temperature, the reaction is quenched by the addition of water. The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated HCl, resulting in the precipitation of the crude product.
-
Extraction and Purification: The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the pure product.
Applications in Drug Development: Synthesis of PARP Inhibitors
This compound has been identified as a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Specifically, it is utilized in the preparation of quinazolinone-based PARP14 inhibitors.
Role in the Synthesis of a PARP14 Inhibitor Intermediate
The acid is first converted to its methyl ester, Methyl 4-bromo-2-chloro-6-fluorobenzoate, which then undergoes further reactions to build the core structure of the inhibitor.
Experimental Protocol for Esterification
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Anhydrous Methanol (B129727) (MeOH)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Activation: To a solution of this compound in anhydrous DCM, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a few hours until the conversion to the acid chloride is complete.
-
Esterification: The reaction mixture is cooled again to 0 °C, and anhydrous methanol is added slowly. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude Methyl 4-bromo-2-chloro-6-fluorobenzoate can be purified by column chromatography.
Conclusion
This compound serves as a prime example of a specialized chemical intermediate whose value is defined by its role in the synthesis of high-value, complex molecules for the pharmaceutical industry. Its preparation, while requiring specific organometallic techniques, provides a versatile platform for the introduction of a uniquely substituted phenyl ring into various molecular scaffolds. The continued use of this and similar building blocks will undoubtedly fuel the discovery and development of next-generation therapeutics.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid from 1-bromo-3-chloro-5-fluorobenzene (B1273174). The described methodology is centered around a highly regioselective Directed ortho-Metalation (DoM) of the starting material, followed by carboxylation. This protocol offers a robust and efficient route to a key building block for pharmaceutical and agrochemical research. Detailed experimental procedures, data presentation, and process diagrams are included to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
This compound is a valuable synthetic intermediate in the development of novel bioactive molecules. Its unique substitution pattern, featuring three different halogen atoms and a carboxylic acid moiety, provides multiple points for further chemical modification. The synthesis of such polysubstituted aromatic compounds often presents challenges in achieving the desired regioselectivity.
Directed ortho-Metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic rings.[1] This technique utilizes a directing group on the aromatic ring to guide a strong base to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can be trapped by an electrophile.[2] In the case of 1-bromo-3-chloro-5-fluorobenzene, the fluorine atom serves as a moderate directing group, facilitating the selective lithiation at the C6 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide affords the target carboxylic acid.
This application note details a reliable protocol for this transformation, including reaction setup, execution, workup, and purification.
Reaction Scheme
The overall synthetic transformation is depicted below:
Figure 1: Synthesis of this compound from 1-bromo-3-chloro-5-fluorobenzene via Directed ortho-Metalation and carboxylation.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Bromo-3-chloro-5-fluorobenzene | ≥98% | Commercially Available |
| Diisopropylamine (B44863) | Anhydrous, ≥99.5% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |
| Carbon Dioxide (Dry Ice) | Solid | Commercially Available |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
3.2. Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or inert gas (Argon or Nitrogen) setup
-
Low-temperature thermometer
-
Syringes and needles
-
Addition funnel
-
Dewar flask for cooling bath (acetone/dry ice)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
3.3. Detailed Procedure
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 40 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Directed ortho-Lithiation
-
In a separate flame-dried flask, dissolve 1-bromo-3-chloro-5-fluorobenzene (2.09 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (20 mL).
-
Slowly add the solution of 1-bromo-3-chloro-5-fluorobenzene to the freshly prepared LDA solution at -78 °C via a cannula or a dropping funnel over 20 minutes.
-
Rinse the flask that contained the starting material with a small amount of anhydrous THF (5 mL) and add this to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may result in a slight color change.
Step 3: Carboxylation
-
Crush dry ice into a fine powder using a mortar and pestle.
-
In a separate flask, prepare a slurry of the powdered dry ice (approximately 20 g, a large excess) in anhydrous THF (30 mL) and cool it to -78 °C.
-
Rapidly transfer the aryllithium solution from Step 2 into the vigorously stirred dry ice slurry via a wide-bore cannula. This should be done as quickly as possible to minimize side reactions.
-
Rinse the reaction flask with a small amount of anhydrous THF (5 mL) and add it to the dry ice slurry.
-
Allow the mixture to slowly warm to room temperature overnight, which allows for the sublimation of the excess dry ice.
Step 4: Workup and Purification
-
Once the mixture has reached room temperature, quench the reaction by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.
-
Acidify the aqueous layer to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | |
| 1-Bromo-3-chloro-5-fluorobenzene | 2.09 g (10.0 mmol) |
| Reagents | |
| Diisopropylamine | 1.11 g (11.0 mmol) |
| n-Butyllithium (2.5 M in hexanes) | 4.4 mL (11.0 mmol) |
| Carbon Dioxide (Dry Ice) | ~20 g (large excess) |
| Reaction Conditions | |
| Lithiation Temperature | -78 °C |
| Lithiation Time | 1 hour |
| Carboxylation Temperature | -78 °C to room temperature |
| Product | |
| Theoretical Yield of this compound | 2.53 g |
| Expected Experimental Yield | 1.90 - 2.15 g (75-85%) |
| Appearance | White to off-white solid |
| Molecular Weight | 253.45 g/mol [3] |
Visualizations
5.1. Experimental Workflow
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of multiple halogen substituents offers distinct reactivity profiles, enabling selective functionalization. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools in modern organic synthesis.[1][2] These reactions are prized for their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions.[3]
This application note will focus on the Suzuki-Miyaura coupling to synthesize biaryl derivatives of this compound. The resulting 4-aryl-2-chloro-6-fluorobenzoic acid scaffold is of significant interest in drug discovery.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the active palladium(0) catalyst.[3]
Experimental Data
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are adapted from protocols for similar bromobenzoic acid derivatives and may require optimization for specific substrates.[4]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 16 | 85-95 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 90-95 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Purification: Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aryl-2-chloro-6-fluorobenzoic acid derivative.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for the synthesis of 4-aryl-2-chloro-6-fluorobenzoic acid derivatives. The provided protocol, based on established methodologies for similar substrates, offers a robust starting point for the synthesis of a diverse range of compounds. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrate combinations. The versatility of this reaction makes it a valuable tool for the generation of novel molecular entities for drug discovery and materials science.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-chloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-chloro-6-fluorobenzoic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of complex molecules, including PARP inhibitors and c-Myc mRNA translation modulators.
Introduction
This compound is a multi-functionalized aromatic compound offering several reaction sites for synthetic elaboration. In the context of Suzuki coupling, the carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling, allowing for the strategic formation of carbon-carbon bonds to construct biaryl or aryl-heteroaryl scaffolds.
While direct Suzuki coupling on the free carboxylic acid can be challenging and may require specific optimization to prevent side reactions, the corresponding methyl ester, methyl 4-bromo-2-chloro-6-fluorobenzoate, is a more commonly employed and stable substrate for such transformations. These notes will focus on the application of both the acid and its ester in Suzuki coupling reactions, providing generalized protocols based on established methodologies for structurally related compounds.
Reactivity and Strategic Considerations
The reactivity of the aryl halides in this compound towards palladium(0) catalysts in the oxidative addition step of the Suzuki reaction follows the general trend: Br > Cl >> F. The carbon-bromine bond is significantly more susceptible to cleavage and insertion of the palladium catalyst compared to the more robust carbon-chlorine and carbon-fluorine bonds. This chemoselectivity allows for the targeted formation of a new C-C bond at the 4-position of the benzoic acid ring.
For successful Suzuki coupling, the selection of the palladium catalyst, ligand, base, and solvent system is critical and often substrate-dependent. Electron-rich and bulky phosphine (B1218219) ligands are frequently employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Data Presentation: Representative Reaction Conditions
While specific yield and quantitative data for the Suzuki coupling of this compound is not extensively available in the public literature, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of its methyl ester derivative with various arylboronic acids, based on protocols for analogous compounds.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-bromo-2-chloro-6-fluorobenzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-90 |
| 2 | Methyl 4-bromo-2-chloro-6-fluorobenzoate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-85 |
| 3 | Methyl 4-bromo-2-chloro-6-fluorobenzoate | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 18 | 65-80 |
| 4 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | 50-70 |
*Yields are estimated based on reactions with structurally similar substrates and should be considered as a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki Coupling of Methyl 4-bromo-2-chloro-6-fluorobenzoate
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of methyl 4-bromo-2-chloro-6-fluorobenzoate with an arylboronic acid.
Materials:
-
Methyl 4-bromo-2-chloro-6-fluorobenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF, with or without water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add methyl 4-bromo-2-chloro-6-fluorobenzoate, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol for Direct Suzuki Coupling of this compound
Direct coupling of the free acid is less common but can be achieved. This protocol is a suggested starting point and may require significant optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 3-4 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve this compound and the base in the solvent mixture.
-
Add the arylboronic acid and the palladium catalyst.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and acidify with 1M HCl to precipitate the product.
-
Filter the solid and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-fluorobenzoic acid is a polyhalogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of three distinct halogen substituents (bromine, chlorine, and fluorine) on the benzoic acid core offers opportunities for selective functionalization. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen (C-N) bonds and is particularly well-suited for the arylation of amines.[1] This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound.
The reactivity of aryl halides in the Buchwald-Hartwig amination is largely governed by the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl >> C-F.[2][3] This inherent difference in reactivity allows for the potential for regioselective amination of polyhalogenated substrates. In the case of this compound, the carbon-bromine bond is the most likely site for oxidative addition to the palladium catalyst under typical Buchwald-Hartwig conditions, allowing for selective amination at the C4 position. The electron-withdrawing nature of the carboxylic acid and the fluorine atom can also influence the reactivity of the aryl halide.
Principle of the Reaction
The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a palladium(0) species. This is followed by the coordination of the amine to the resulting palladium(II) complex. Deprotonation of the coordinated amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the desired N-aryl amine product and regenerate the active palladium(0) catalyst, thus completing the cycle.[4] The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.[4]
Key Reaction Components
-
Palladium Precatalyst: A source of palladium is essential for the catalytic cycle. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts that incorporate the phosphine (B1218219) ligand have also been developed to improve efficiency and reproducibility.
-
Phosphine Ligand: The ligand plays a crucial role by stabilizing the palladium center and promoting the key steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective for coupling aryl bromides and chlorides.
-
Base: A base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated aprotic solvents are typically used to prevent the deactivation of the catalyst. Common solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF).
-
Amine: A wide variety of primary and secondary amines can be used as coupling partners.
Data Presentation: Representative Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not widely available in the literature, the following table provides representative conditions based on the successful amination of structurally similar bromo-chloro-aryl compounds. These conditions should serve as a good starting point for optimization.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Amine |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 | Primary or Secondary Aliphatic Amine |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18-24 | Primary or Secondary Aromatic Amine |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | KOtBu (1.4) | Toluene | 90-100 | 16-24 | Hindered Secondary Amine |
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous magnesium sulfate (B86663), silica (B1680970) gel)
General Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a vial in a glovebox, combine this compound (1.0 equiv), the palladium precatalyst (see table for loading), the phosphine ligand (see table for loading), and the base (see table for equivalents).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide) followed by the amine (1.1-1.2 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-2-chloro-6-fluorobenzoic acid derivative.
Note: This protocol provides a general method and may require optimization for specific amine coupling partners. The presence of the free carboxylic acid may interfere with the reaction or complicate purification. Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination may be beneficial and should be considered.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application of 4-Bromo-2-chloro-6-fluorobenzoic Acid in the Synthesis of a Potent MEK Inhibitor
Introduction
4-Bromo-2-chloro-6-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides multiple reactive sites for strategic chemical modifications. This application note details the utility of this compound in the synthesis of a potent MEK (mitogen-activated protein kinase kinase) inhibitor, specifically a derivative of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid. This class of compounds has shown significant promise in oncology by targeting the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.
The strategic importance of this compound lies in its potential to be converted into the key intermediate, 4-bromo-2-chloro-6-fluoroaniline (B1287600). This aniline (B41778) derivative is crucial for constructing the substituted phenylamino (B1219803) moiety of the target MEK inhibitor. The presence of the halogen atoms on the benzoic acid precursor allows for precise control over the synthetic route and influences the final compound's pharmacokinetic and pharmacodynamic properties.
Core Application: Synthesis of a MEK Inhibitor Intermediate
The primary application highlighted in this note is the role of this compound as a precursor for the synthesis of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid, a key intermediate in the development of potent MEK inhibitors. The overall synthetic strategy involves the conversion of the benzoic acid to an aniline derivative, followed by its incorporation into the benzimidazole (B57391) scaffold.
Logical Workflow for API Synthesis
Caption: Synthetic workflow from this compound to a final API.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of the MEK inhibitor intermediate.
Protocol 1: Synthesis of 4-Bromo-2-chloro-6-fluoroaniline from this compound via Curtius Rearrangement
The conversion of a carboxylic acid to an amine with one less carbon atom can be effectively achieved through the Curtius rearrangement.[1][2][3] This reaction proceeds via an acyl azide intermediate and is known for its high yields and tolerance of various functional groups.
Step 1a: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoyl chloride
-
To a solution of this compound (1.0 eq) in toluene (B28343) (5 mL/g), add a catalytic amount of dimethylformamide (DMF, 0.02 eq).
-
Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 4-Bromo-2-chloro-6-fluorobenzoyl chloride is used in the next step without further purification.
Step 1b: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoyl azide
-
Dissolve the crude 4-Bromo-2-chloro-6-fluorobenzoyl chloride in acetone (B3395972) (10 mL/g).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium azide (1.5 eq) in water (2 mL/g of sodium azide).
-
Stir the mixture vigorously at 0°C for 1-2 hours.
-
Monitor the formation of the acyl azide by IR spectroscopy (characteristic azide peak around 2130 cm⁻¹).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature (< 40°C) to obtain the crude 4-Bromo-2-chloro-6-fluorobenzoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.
Step 1c: Curtius Rearrangement to 4-Bromo-2-chloro-6-fluoroaniline
-
Dissolve the crude 4-Bromo-2-chloro-6-fluorobenzoyl azide in anhydrous toluene (10 mL/g).
-
Heat the solution to 90-100°C. Vigorous evolution of nitrogen gas should be observed.
-
Continue heating until the gas evolution ceases (typically 1-2 hours). This indicates the formation of the isocyanate intermediate.
-
To the solution of the isocyanate, add 2M hydrochloric acid (5 eq).
-
Heat the biphasic mixture to reflux for 2-4 hours to effect hydrolysis of the isocyanate to the amine.
-
Cool the reaction mixture to room temperature and separate the aqueous layer.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.
-
Extract the product, 4-bromo-2-chloro-6-fluoroaniline, with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 4-bromo-2-chloro-6-fluoroaniline.
| Reaction Step | Key Reagents | Typical Yield (%) | Purity (by HPLC) |
| Acid Chloride Formation | Thionyl Chloride, DMF | >95 (crude) | - |
| Acyl Azide Formation | Sodium Azide | 85-95 (crude) | - |
| Curtius Rearrangement & Hydrolysis | Toluene (heat), HCl | 70-85 (over 2 steps) | >98% |
Protocol 2: Synthesis of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid
This protocol describes a plausible route for the condensation of the key aniline intermediate with a suitable benzimidazole precursor. The specific benzimidazole precursor required would be a di-nitro or a nitro-amino substituted benzoic acid derivative, which upon reduction and cyclization would form the benzimidazole core, followed by coupling with the aniline. For the purpose of this application note, we will focus on the final coupling step.
-
In a sealed vessel, combine 4-bromo-2-chloro-6-fluoroaniline (1.1 eq), the appropriate substituted benzimidazole precursor (e.g., a 6-halo-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid derivative) (1.0 eq), palladium acetate (0.05 eq), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.1 eq), and a base such as cesium carbonate (2.0 eq) in an anhydrous solvent like dioxane or toluene (10 mL/g).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 100-120°C for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product, 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid.
Signaling Pathway Targeted by the Final API
The final API, a potent MEK inhibitor, targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the MEK1 and MEK2 enzymes. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Caption: Inhibition of the MAPK signaling pathway by the synthesized MEK inhibitor.
Conclusion
This compound is a key starting material for the synthesis of complex pharmaceutical compounds, particularly in the field of oncology. Its conversion to 4-bromo-2-chloro-6-fluoroaniline provides a crucial intermediate for the construction of potent MEK inhibitors. The protocols outlined in this application note demonstrate a viable synthetic pathway and highlight the importance of this versatile chemical building block in modern drug discovery and development. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to even more efficient and scalable processes for the production of these life-saving therapeutics.
References
Application Notes: 4-Bromo-2-chloro-6-fluorobenzoic acid as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-2-chloro-6-fluorobenzoic acid as a key starting material in the synthesis of novel heterocyclic compounds. The unique substitution pattern of this benzoic acid derivative, featuring three different halogen atoms, offers multiple reaction sites for regioselective modifications, making it an attractive building block for combinatorial chemistry and the development of new pharmaceutical agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, while the bromo and chloro substituents provide handles for various cross-coupling and nucleophilic substitution reactions.
This document outlines a detailed synthetic protocol for a novel pyrazole-substituted benzoic acid, a class of compounds with significant potential in drug discovery. The application of this precursor is exemplified by the synthesis of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid and its subsequent esterification, based on established synthetic methodologies.
Experimental Protocols
Protocol 1: Synthesis of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid
This protocol describes a two-step synthesis of a novel pyrazole-substituted benzoic acid. The initial step involves the activation of this compound to its corresponding acid chloride, followed by a cyclization reaction with a suitable hydrazine (B178648) derivative to form the pyrazole (B372694) ring. Please note: The following protocol is a representative example based on established chemical transformations. Researchers should optimize conditions as needed.
Step 1: Synthesis of 4-bromo-2-chloro-6-fluorobenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60-65°C and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-bromo-2-chloro-6-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid
This step is adapted from a similar synthesis described in patent EP0772598A1, which starts from the corresponding toluene derivative and involves an oxidation step. Here, we propose a direct cyclization approach.
Materials:
-
4-bromo-2-chloro-6-fluorobenzoyl chloride (from Step 1)
-
A suitable trifluoromethyl-substituted pyrazolone (B3327878) or a related precursor.
-
Appropriate base (e.g., triethylamine, pyridine)
-
Solvent (e.g., acetic acid)
Procedure:
-
Dissolve the crude 4-bromo-2-chloro-6-fluorobenzoyl chloride in a suitable solvent such as acetic acid.
-
Add the trifluoromethyl-substituted pyrazolone precursor and a base to the solution.
-
The reaction mixture is heated to facilitate the cyclization and formation of the pyrazole ring.
-
After the reaction is complete, the mixture is cooled and the product is isolated by filtration and purified by recrystallization.
Note on an alternative synthesis route described in patent EP0772598A1 : The patent describes the synthesis of the target compound by oxidizing the corresponding toluene precursor with an oxygen-containing gas in the presence of a cobalt salt catalyst in acetic acid, followed by bromination.
Protocol 2: Esterification of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid
This protocol details the conversion of the synthesized pyrazolyl-benzoic acid to its isopropyl ester, a common modification to improve the pharmacokinetic properties of a drug candidate.[1]
Materials:
-
5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid
-
Toluene
-
Dimethylformamide (DMF)
-
Thionyl chloride
Procedure:
-
Prepare a solution of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid (100 g, 0.25 mol) in toluene (580 mL).[1]
-
Add DMF (1 g) to the solution.[1]
-
Heat the stirred mixture to 45°C and add thionyl chloride (30 g, 0.252 mol).[1]
-
Increase the temperature to 60°C-65°C and maintain for one hour.[1]
-
Cool the mixture to 40°C.[1]
-
Add a solution of isopropanol (30 g, 0.50 mol) and pyridine (27.6 g, 0.35 mol) at once.[1]
-
The resulting mixture is then processed to isolate the final ester product.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrClFO₂ |
| Molecular Weight | 253.45 g/mol |
| Appearance | Off-white to white crystalline powder |
| Melting Point | Not reported |
| CAS Number | 1321613-01-7 |
Table 2: Reaction Parameters for the Esterification of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid[1]
| Parameter | Value |
| Starting Material | 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid |
| Solvent | Toluene |
| Reagents | Thionyl chloride, Isopropanol, Pyridine, DMF (catalyst) |
| Reaction Temperature | 45°C to 65°C |
| Reaction Time | 1 hour for acid chloride formation |
| Product | 1-Methylethyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate |
Visualizations
Caption: Synthetic workflow for novel heterocyclic compounds.
Caption: Rationale for precursor selection in drug discovery.
References
Application Notes and Protocols: Derivatization of 4-Bromo-2-chloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 4-Bromo-2-chloro-6-fluorobenzoic acid, a versatile building block in medicinal chemistry and drug discovery. The following sections outline common derivatization reactions, including esterification, amidation, and conversion to the acyl chloride, which serve as key intermediates for further synthetic transformations.
Introduction
This compound is a halogenated aromatic carboxylic acid of interest in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents. The carboxylic acid moiety offers a reactive handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of ester and amide libraries for structure-activity relationship (SAR) studies. This document provides detailed experimental procedures for the preparation of key derivatives.
Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1][2]
Derivatization Pathways
The carboxylic acid group of this compound can be readily converted into several key derivatives, as illustrated in the workflow below.
Caption: Derivatization pathways of this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of key derivatives. The reaction yields are estimates based on similar transformations of analogous compounds due to a lack of specific experimental data for this compound derivatives.
Protocol 1: Synthesis of Methyl 4-Bromo-2-chloro-6-fluorobenzoate (Esterification)
This protocol describes the conversion of this compound to its methyl ester using methanol (B129727) with an acid catalyst.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1 eq) at room temperature.
-
Alternatively, for a milder reaction, cool the methanol solution to 0 °C and slowly add thionyl chloride (2.0 eq).[3]
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether (20 mL per gram of starting material).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Expected Outcome:
-
Product: Methyl 4-bromo-2-chloro-6-fluorobenzoate
-
Appearance: White to off-white solid or a light tan oil.[4]
-
Estimated Yield: 90-95% (based on analogous reactions).[3][4]
Protocol 2: Synthesis of 4-Bromo-2-chloro-6-fluorobenzamide (Amidation)
This protocol details the coupling of this compound with an amine using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine) (1.1 - 1.5 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 - 1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Expected Outcome:
-
Product: 4-Bromo-2-chloro-6-fluorobenzamide (or N-substituted amide)
-
Appearance: Typically a white to off-white solid.
-
Estimated Yield: 70-85% (based on analogous reactions).[5]
Protocol 3: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoyl Chloride (Acyl Chloride Formation)
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-5 eq)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (e.g., NaOH solution)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in an anhydrous solvent such as toluene.
-
Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap to capture the corrosive vapors.
-
The resulting crude 4-Bromo-2-chloro-6-fluorobenzoyl chloride is often used in the next step without further purification.
Expected Outcome:
-
Product: 4-Bromo-2-chloro-6-fluorobenzoyl chloride
-
Appearance: A liquid or low-melting solid.
-
Estimated Yield: Quantitative, used directly in subsequent reactions.
Data Presentation
Due to the limited availability of specific experimental data for the derivatives of this compound, the following table provides a summary of the expected products and their properties based on data from analogous compounds.
| Derivative | Reagents | Solvent | Estimated Yield (%) | Appearance | Spectroscopic Data (Expected) |
| Methyl 4-bromo-2-chloro-6-fluorobenzoate | MeOH, H₂SO₄ or SOCl₂ | MeOH | 90-95 | White to off-white solid or light tan oil | ¹H NMR: Aromatic protons (δ 7-8 ppm), Methyl singlet (δ ~3.9 ppm). IR (cm⁻¹): C=O stretch (~1720-1740). MS (m/z): Molecular ion peak corresponding to C₈H₅BrClFO₂. |
| 4-Bromo-2-chloro-6-fluorobenzamide | NH₃, EDCI, HOBt, DIPEA | DMF or DCM | 70-85 | White to off-white solid | ¹H NMR: Aromatic protons (δ 7-8 ppm), Amide protons (broad, δ 7-8 ppm). IR (cm⁻¹): C=O stretch (~1650-1680), N-H stretch (two bands, ~3200-3400). MS (m/z): Molecular ion peak corresponding to C₇H₄BrClFNO. |
| 4-Bromo-2-chloro-6-fluorobenzoyl chloride | SOCl₂ | Toluene | >95 (crude) | Liquid or low-melting solid | IR (cm⁻¹): C=O stretch (~1780-1800). Note: Acyl chlorides are highly reactive and are typically used immediately without full characterization. |
Logical Relationships in Synthesis
The derivatization of this compound follows a logical progression where the reactivity of the carboxylic acid group is modified to facilitate different types of bond formation.
References
- 1. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
Application Note and Protocol: A Proposed Scale-up Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed application note and protocol for the scale-up synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid, a key intermediate in pharmaceutical development. Due to the limited availability of direct scale-up procedures for this specific molecule in the public domain, this protocol is a composite model derived from established synthesis methods for structurally analogous compounds, including other halogenated benzoic acids.
Introduction
This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The efficient and scalable production of this intermediate is crucial for advancing pharmaceutical research and development programs.
This application note provides a detailed, hypothetical protocol for the multi-step, scale-up synthesis of this compound. The proposed pathway begins with the diazotization of a commercially available aniline (B41778), followed by a Sandmeyer reaction to introduce the chloro group, and concludes with the oxidation of the methyl group to a carboxylic acid. This method is designed to be robust, scalable, and amenable to an industrial setting.
Proposed Synthesis Pathway
The proposed multi-step synthesis for this compound is as follows:
-
Diazotization of 4-bromo-2-fluoro-6-methylaniline (B2699514): The synthesis commences with the diazotization of 4-bromo-2-fluoro-6-methylaniline using sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with a copper(I) chloride catalyst to introduce the chloro substituent at the 2-position, yielding 1-bromo-2-chloro-4-fluoro-6-methylbenzene.
-
Oxidation: The final step involves the oxidation of the methyl group of 1-bromo-2-chloro-4-fluoro-6-methylbenzene to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412), to afford the target compound, this compound.
Experimental Protocols
Materials and Equipment
-
Starting Material: 4-bromo-2-fluoro-6-methylaniline
-
Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl), Potassium permanganate (KMnO₄), Sodium hydroxide (B78521) (NaOH), Sodium sulfite (B76179) (Na₂SO₃), Diethyl ether, Ethyl acetate, Dichloromethane.
-
Equipment: Jacketed glass reactor (10 L), overhead stirrer, thermocouple, addition funnel, condenser, filtration apparatus (Büchner funnel), pH meter, rotary evaporator, vacuum oven.
Step 1: Diazotization of 4-bromo-2-fluoro-6-methylaniline
-
In a 10 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, suspend 4-bromo-2-fluoro-6-methylaniline (1.0 kg, 4.88 mol) in a mixture of water (4 L) and concentrated hydrochloric acid (1.5 L).
-
Cool the suspension to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite (370 g, 5.36 mol) in water (1 L).
-
Slowly add the sodium nitrite solution to the aniline suspension via the addition funnel, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is observed.
Step 2: Sandmeyer Reaction
-
In a separate reactor, prepare a solution of copper(I) chloride (580 g, 5.86 mol) in concentrated hydrochloric acid (1.5 L).
-
Cool the copper(I) chloride solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the product into diethyl ether (3 x 2 L).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-bromo-2-chloro-4-fluoro-6-methylbenzene.
Step 3: Oxidation to this compound
-
To the 10 L reactor, add the crude 1-bromo-2-chloro-4-fluoro-6-methylbenzene from the previous step.
-
Add a mixture of pyridine (B92270) (2 L) and water (2 L).
-
Heat the mixture to 90 °C with vigorous stirring.
-
Slowly add potassium permanganate (2.3 kg, 14.6 mol) in portions, maintaining the temperature at 90-95 °C. The reaction is exothermic.
-
After the addition is complete, stir the mixture at 90 °C for an additional 3 hours.[1]
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove manganese dioxide.
-
Wash the filter cake with a 3N sodium hydroxide solution (2 L).[1]
-
Combine the filtrates and concentrate under reduced pressure to remove pyridine.
-
Cool the aqueous residue in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2.[1]
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Diazotization | Step 2: Sandmeyer Reaction | Step 3: Oxidation |
| Starting Material | 4-bromo-2-fluoro-6-methylaniline | Diazonium salt solution | 1-bromo-2-chloro-4-fluoro-6-methylbenzene |
| Key Reagents | NaNO₂, HCl | CuCl | KMnO₄, Pyridine, H₂O |
| Solvent | Water, HCl | HCl | Pyridine, Water |
| Temperature (°C) | 0-5 | 0-10, then RT | 90-95 |
| Reaction Time (h) | 0.5 | 2-4 | 3 |
| Expected Yield (%) | (Intermediate) | ~85% (for 2 steps) | ~75% |
| Purity (by HPLC) | N/A | >95% | >98% |
Visualizations
References
Application Notes and Protocols: The Role of 4-Bromo-2-chloro-6-fluorobenzoic Acid in the Synthesis of Venclexta
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venclexta (Venetoclax), a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, represents a significant advancement in the treatment of certain hematologic malignancies. Its complex molecular structure necessitates a sophisticated synthetic approach. A key starting material in various synthetic routes to Venclexta is 4-bromo-2-chloro-6-fluorobenzoic acid and its derivatives. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the synthesis of Venclexta, targeting researchers, scientists, and drug development professionals. The protocols are based on established synthetic transformations, including nucleophilic aromatic substitution (SNAr) and amide bond formation, which are critical for the construction of the Venclexta core structure.
Introduction
Venclexta is an orally bioavailable small-molecule drug that restores the natural process of apoptosis (programmed cell death) in cancer cells by selectively binding to the anti-apoptotic protein BCL-2.[1] The synthesis of Venclexta is a multi-step process that involves the convergent assembly of several complex molecular fragments. One of the crucial building blocks is a substituted benzoic acid moiety that forms the central scaffold of the final molecule. This compound, and more commonly its 2-fluoro-4-bromo derivative, serves as a versatile precursor for this scaffold due to its distinct halogen substitution pattern, which allows for regioselective functionalization through SNAr and cross-coupling reactions.
Synthetic Strategy Overview
The general synthetic strategy involves the initial conversion of the substituted benzoic acid into a more reactive form, typically a methyl or tert-butyl ester. This is followed by a key SNAr reaction where the fluorine atom is displaced by the hydroxyl group of 5-hydroxy-7-azaindole. The resulting biaryl ether is then further elaborated through the introduction of the piperazine (B1678402) side chain, and finally, the acylsulfonamide moiety is installed to yield Venclexta.
Caption: Convergent synthetic route to Venclexta.
Experimental Protocols
The following protocols describe the key steps in the synthesis of Venclexta starting from a derivative of 4-bromo-2-fluorobenzoic acid.
Protocol 1: Synthesis of tert-butyl 4-bromo-2-fluorobenzoate
This protocol describes the synthesis of a key ester intermediate from a commercially available starting material.[2]
Materials:
-
4-Bromo-2-fluoro-1-iodobenzene
-
Isopropylmagnesium chloride (iPrMgCl)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous workup solutions
Procedure:
-
To a solution of 4-bromo-2-fluoro-1-iodobenzene in anhydrous THF at -5 °C, slowly add a solution of isopropylmagnesium chloride.
-
Stir the mixture at this temperature to allow for the formation of the Grignard reagent.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, perform an aqueous workup to quench the reaction and isolate the crude product.
-
The product can be used in the subsequent step without further purification.
| Parameter | Value | Reference |
| Yield | 88% | [2] |
| Purity | >98% (area) | [2] |
Protocol 2: Synthesis of tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate
This protocol details the crucial SNAr reaction to form the biaryl ether core of Venclexta.[3]
Materials:
-
tert-butyl 4-bromo-2-fluorobenzoate
-
1H-pyrrolo[2,3-b]pyridin-5-ol
-
Anhydrous Dimethylformamide (DMF)
-
Base (e.g., Potassium tert-butoxide)
-
Water
Procedure:
-
In a reaction vessel, dissolve 1H-pyrrolo[2,3-b]pyridin-5-ol and tert-butyl 4-bromo-2-fluorobenzoate in anhydrous DMF.[3]
-
Add the base to the reaction mixture.
-
Heat the mixture and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to below 30°C and slowly add water to precipitate the product.[3]
-
Filter the solid, wash with water, and dry to obtain the desired product.
| Parameter | Value | Reference |
| Yield | Not specified | [3] |
| Purity | Not specified | [3] |
Protocol 3: Synthesis of the Venclexta Core Acid
This protocol describes the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, a key intermediate for the final amide coupling.[3]
Materials:
-
tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate
-
Potassium tert-butoxide
-
2-Methyltetrahydrofuran
-
Water
-
Aqueous potassium phosphate (B84403) monobasic solution
Procedure:
-
Combine the starting ester, potassium tert-butoxide, 2-methyltetrahydrofuran, and water in a reactor under a nitrogen atmosphere.[3]
-
Heat the mixture to 55°C and stir until the reaction is complete.[3]
-
Cool the reaction mixture to 22°C and wash twice with an aqueous solution of potassium phosphate monobasic.[3]
-
Wash the organic layer with water.
-
Concentrate the organic layer and add heptane to precipitate the product.[3]
-
Cool the suspension to 10°C, filter the solid, and dry to obtain the Venclexta core acid.[3]
| Parameter | Value | Reference |
| Yield | Not specified | [3] |
| Purity | Not specified | [3] |
Protocol 4: Final Amide Coupling to Yield Venclexta
This protocol details the final step in the synthesis, the coupling of the core acid with the sulfonamide moiety.[3]
Materials:
-
Venclexta Core Acid (from Protocol 3)
-
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzene sulfonamide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
In a reactor, combine the sulfonamide, DMAP, EDAC, and dichloromethane and stir at 25°C.[3]
-
In a separate reactor, dissolve the Venclexta core acid and triethylamine in dichloromethane.[3]
-
Slowly add the solution of the core acid to the suspension of the sulfonamide.
-
Stir the reaction at 25°C until completion.
-
Perform an appropriate workup and purification to isolate Venclexta.
| Parameter | Value | Reference |
| Yield | Not specified | [3] |
| Purity | >99% | [4] |
Venclexta's Mechanism of Action: BCL-2 Inhibition
Venclexta exerts its therapeutic effect by selectively inhibiting the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of the intrinsic apoptotic pathway and is often overexpressed in cancer cells, contributing to their survival.
Caption: Venclexta's mechanism of action.
In healthy cells, a balance between pro-apoptotic proteins (like BAX and BAK) and anti-apoptotic proteins (like BCL-2) determines the cell's fate. In many cancers, BCL-2 is overexpressed and sequesters pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival. Venclexta mimics the action of BH3-only proteins, natural antagonists of BCL-2. By binding with high affinity to the BH3-binding groove of BCL-2, Venclexta displaces pro-apoptotic proteins.[2] This frees BAX and BAK to oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[2]
Conclusion
This compound and its derivatives are indispensable starting materials in the synthesis of Venclexta. The protocols outlined in this document provide a framework for the key chemical transformations involved in constructing the Venclexta molecule. A thorough understanding of these synthetic steps, coupled with an appreciation of the drug's mechanism of action, is crucial for researchers and professionals involved in the development of novel anticancer therapies. The provided data and diagrams serve as a valuable resource for the efficient and informed application of this important chemical intermediate.
References
Application Notes and Protocols for the Synthesis of Enzalutamide from 4-Bromo-2-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] It functions by targeting multiple steps in the AR signaling pathway, a key driver in prostate cancer progression.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of enzalutamide, commencing from the readily available starting material, 4-Bromo-2-fluorobenzoic acid. The described synthetic route offers an efficient and practical approach for laboratory-scale preparation and process development.[3]
Mechanism of Action
Enzalutamide exerts its therapeutic effect by acting on several stages of the androgen receptor signaling pathway. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of coactivators.[1][4] This multi-faceted mechanism effectively abrogates androgen-mediated gene expression and subsequent tumor growth.[4]
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-chloro-6-fluorobenzoic acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-bromo-2-chloro-6-fluorobenzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide will help you identify and resolve potential problems to ensure a high yield of pure product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Formation of an oil instead of solid crystals) | 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The presence of impurities is significantly depressing the melting point of the compound. 4. The boiling point of the solvent is higher than the melting point of the solute. | 1. Reheat the solution to redissolve the oil, then add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the concentration. 2. Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling. 3. If the problem persists, consider a pre-purification step like column chromatography to remove a larger portion of the impurities. 4. Select a solvent with a lower boiling point. |
| No Crystal Formation After Cooling | 1. The solution is too dilute (too much solvent was used). 2. The solution is supersaturated but requires a nucleation site to initiate crystallization. | 1. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again. 2. Induce crystallization by: a. Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod.[1] b. Seeding: Add a tiny, pure crystal of this compound to the solution to act as a template for crystal growth.[1] |
| Low Crystal Yield | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during a hot filtration step (if performed). 3. The crystals were washed with a solvent in which they have some solubility. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Crystals | 1. The presence of colored impurities in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or cold temperatures. Given the polar carboxylic acid group and the aromatic ring, polar protic solvents are a good starting point. A solvent screening study is recommended. Good candidate solvents include:
-
Methanol
-
Water
-
A mixture of ethanol and water, or acetic acid and water.
For halogenated aromatic acids, sometimes a mixture of a polar solvent with a non-polar solvent (like hexane (B92381) or toluene) can be effective if the compound is too soluble in the pure polar solvent.
Q2: How do I select the right solvent?
A2: A simple method for solvent screening is to place a small amount of your crude compound into several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, pure crystals should form.
Q3: My compound is soluble in most polar solvents at room temperature. What should I do?
A3: If your compound is too soluble in a particular solvent, you can use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of the solvent in which it is highly soluble (e.g., ethanol). Then, slowly add a miscible anti-solvent (a solvent in which it is poorly soluble, e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the cloudiness and then allow the solution to cool slowly.
Q4: How can I be sure my purified product is actually purer?
A4: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to compare the impurity profile of the material before and after recrystallization.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of impurities.
Experimental Protocol: Recrystallization
This protocol provides a general methodology. The choice of solvent and volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Based on the structure of this compound, a mixture of ethanol and water is a probable effective solvent system.
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask containing a small amount of boiling solvent to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the impurities.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the crystal yield.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
6. Drying:
-
Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 253.45 g/mol | [3] |
| Typical Starting Purity | Varies | Dependent on the synthetic route. |
| Expected Final Purity | >98% | Purity should be confirmed by analytical methods. |
| Expected Yield | 70-90% | Highly dependent on the skill of the operator and the purity of the crude material. |
Visualizations
Experimental Workflow for Recrystallization
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: HPLC Purification of 4-Bromo-2-chloro-6-fluorobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the HPLC purification of 4-Bromo-2-chloro-6-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to HPLC purification?
Understanding the properties of the target molecule is crucial for developing a successful HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClFO₂ | [1][2] |
| Molecular Weight | 253.45 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1321613-01-7 | [1][4] |
Q2: Which type of HPLC column is most suitable for the purification of this compound?
A reversed-phase (RP) C18 column is a common and effective choice for the purification of moderately polar to nonpolar organic compounds like this compound.[5] The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[5]
Q3: What is a recommended starting mobile phase for this purification?
A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[5] For acidic compounds like this compound, adding a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to both the aqueous and organic phases is recommended to ensure consistent ionization and improve peak shape.[5][6]
Experimental Protocol
A detailed methodology for the purification of this compound is provided below.
Materials and Reagents:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample dissolution)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of methanol or a mixture of methanol and the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5]
HPLC Method:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This method is a starting point and may require optimization for your specific sample and HPLC system.
Troubleshooting Guide
This section addresses common issues that may be encountered during the HPLC purification of this compound.
Issue 1: High System Backpressure
Q: My HPLC system is showing unusually high backpressure. What are the possible causes and how can I fix it?
A: High backpressure is a common issue in HPLC and can be caused by several factors. A systematic approach is needed to identify and resolve the problem.
-
Possible Causes:
-
Blockage in the system (e.g., tubing, injector, or guard column).
-
Clogged column frit.
-
Precipitation of buffer or sample in the system.[7]
-
-
Troubleshooting Steps:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.
-
Check for Blockages: If the pressure remains high without the column, systematically check other components (injector, tubing, guard column) for blockages.[7]
-
Reverse Flush the Column: If the column is the source of the high pressure, try reverse flushing it with an appropriate solvent.[7]
-
Review Sample and Mobile Phase: Ensure your sample is fully dissolved and filtered. Check for any potential precipitation issues with your mobile phase.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for this compound. What could be the reason and how can I improve the peak shape?
A: Peak tailing is often observed for acidic compounds and can compromise resolution and quantification.
-
Possible Causes:
-
Secondary interactions between the analyte and the stationary phase, particularly with acidic silanol (B1196071) groups.[7]
-
Insufficient buffering of the mobile phase.[7]
-
Column overload.[7]
-
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough (by using an additive like TFA or formic acid) to keep the benzoic acid protonated.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant ionization state for the analyte.[7]
-
Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.[7]
-
Consider a Different Column: If tailing persists, you might need a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
-
Issue 3: Baseline Noise or Drift
Q: I am observing a noisy or drifting baseline in my chromatogram. What are the potential sources of this problem?
A: A stable baseline is crucial for accurate integration and quantification.
-
Possible Causes:
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Use high-purity solvents and degas them thoroughly.[8]
-
Purge the System: Purge the pump to remove any air bubbles.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
-
Detector Maintenance: Check the detector lamp's intensity and ensure the flow cell is clean.[11]
-
Issue 4: Inconsistent Retention Times
Q: The retention time for my compound is shifting between injections. What could be causing this variability?
A: Consistent retention times are critical for peak identification and reproducibility.
-
Possible Causes:
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run.[11]
-
Pump Performance: Check the pump for any leaks or signs of irregular flow.[11]
-
Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before each injection.[11]
-
Temperature Control: Use a column oven to maintain a constant temperature.
-
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: A troubleshooting decision tree for common HPLC problems.
References
- 1. americanelements.com [americanelements.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. hplc.eu [hplc.eu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated potential impurities?
A1: While multiple synthetic strategies can be envisioned, a common and logical approach is the oxidation of a corresponding substituted toluene, such as 4-bromo-2-chloro-6-fluorotoluene. Another viable route is the carboxylation of a substituted aryl halide via an organometallic intermediate. Each method has a distinct impurity profile.
-
Oxidation of 4-Bromo-2-chloro-6-fluorotoluene: This method involves the oxidation of the methyl group to a carboxylic acid.
-
Potential Impurities:
-
Unreacted Starting Material: 4-Bromo-2-chloro-6-fluorotoluene.
-
Partial Oxidation Product: 4-Bromo-2-chloro-6-fluorobenzaldehyde.
-
Over-oxidation/Side-reaction Products: Impurities from the degradation of the aromatic ring under harsh oxidation conditions.
-
Solvent and Reagent Residues: Residual oxidizing agents or solvents.
-
-
-
Carboxylation of 1-Bromo-3-chloro-5-fluorobenzene via Organometallic Intermediate: This route involves the formation of a Grignard or organolithium reagent followed by quenching with carbon dioxide.
-
Potential Impurities:
-
Unreacted Starting Material: 1-Bromo-3-chloro-5-fluorobenzene.
-
Protonated Starting Material: 1-Chloro-3-fluorobenzene (from reaction with trace water).
-
Homocoupling Product (Wurtz-type): 3,3'-Dichloro-5,5'-difluorobiphenyl.
-
Isomeric Benzoic Acids: If lithiation or Grignard formation is not completely regioselective.
-
-
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting/Solution |
| Low Yield of Final Product | Incomplete reaction. | - Monitor reaction progress by TLC or HPLC to ensure completion. - Adjust reaction time, temperature, or reagent stoichiometry. |
| Product loss during workup/purification. | - Optimize extraction and recrystallization solvent systems. - Ensure proper pH adjustment during acid-base extractions. | |
| Side reactions consuming starting material. | - Re-evaluate reaction conditions to minimize byproduct formation (see specific impurity FAQs below). | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase reaction time or temperature as appropriate for the specific method. |
| Inactive reagents. | - Use fresh or properly stored reagents, especially for organometallic reactions (e.g., magnesium turnings, organolithium reagents). | |
| Formation of 4-Bromo-2-chloro-6-fluorobenzaldehyde (from oxidation route) | Incomplete oxidation. | - Increase the amount of oxidizing agent. - Extend the reaction time. - Increase the reaction temperature. |
| Formation of Isomeric Impurities | Non-specific halogenation or metallation. | - For halogenation reactions, control the reaction temperature and use appropriate catalysts to improve regioselectivity. - For organometallic routes, the position of metallation is directed by the existing substituents; ensure the correct starting isomer is used. |
| Discolored Final Product | Presence of colored byproducts. | - Treat the crude product with activated charcoal during recrystallization. - Perform multiple recrystallizations. - Consider column chromatography for purification if recrystallization is ineffective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol is a representative method based on the oxidation of substituted toluenes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-chloro-6-fluorotoluene (1.0 eq) in a suitable solvent mixture such as pyridine (B92270) and water (1:1).
-
Oxidation: Slowly add potassium permanganate (B83412) (KMnO₄) (4.2 eq) to the stirred solution. Heat the reaction mixture to 90°C and maintain for 3-4 hours. Monitor the reaction by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through celite to remove manganese dioxide. Wash the celite pad with a dilute sodium hydroxide (B78521) solution.
-
Extraction: Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the final product and detecting common impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
Caption: Logical troubleshooting workflow for addressing low purity in the synthesis of this compound.
Technical Support Center: Preparation of 4-Bromo-2-chloro-6-fluorobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable synthetic route is the directed ortho-lithiation of 1-bromo-3-chloro-5-fluorobenzene (B1273174), followed by carboxylation with a suitable electrophile like carbon dioxide (CO₂). The fluorine atom strongly directs the lithiation to the adjacent C2 position.
Q2: What are the critical parameters for the ortho-lithiation step?
A2: The critical parameters for a successful ortho-lithiation are:
-
Anhydrous and Inert Conditions: The reaction is highly sensitive to moisture and oxygen. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: The reaction should be maintained at a very low temperature (typically -78 °C) to prevent side reactions, such as benzyne (B1209423) formation and undesired side-product formation.
-
Choice of Lithiating Agent: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used. The choice and stoichiometry of the base are crucial for achieving high regioselectivity and yield.
Q3: What are the common impurities observed in the synthesis?
A3: Common impurities can include the starting material (1-bromo-3-chloro-5-fluorobenzene), regioisomers of the desired product (e.g., 2-bromo-4-chloro-6-fluorobenzoic acid), and byproducts from the carboxylation step.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Moisture or Oxygen in the Reaction | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled anhydrous solvents. |
| Inactive Lithiating Agent | Titrate the organolithium reagent before use to determine its exact molarity. Old or improperly stored reagents can degrade. |
| Insufficiently Low Temperature | Maintain the reaction temperature at or below -78 °C during the lithiation and carboxylation steps. Use a cryo-cooler or a well-maintained dry ice/acetone bath. |
| Inefficient Quenching with CO₂ | Use freshly crushed, high-purity dry ice or bubble dry CO₂ gas through the reaction mixture to ensure an excess of the electrophile. |
Issue 2: Presence of Multiple Products (Low Regioselectivity)
| Possible Cause | Troubleshooting Step |
| Incorrect Lithiation Position | The fluorine atom is a strong ortho-directing group. However, the presence of bromine and chlorine can influence regioselectivity. Using a bulkier base like LDA can sometimes improve selectivity. |
| Temperature Fluctuations | Allowing the reaction to warm up prematurely can lead to lithium-halogen exchange or rearrangement, resulting in different isomers. |
| Formation of Benzyne Intermediate | If the temperature rises significantly, elimination of LiF can lead to a benzyne intermediate, which can then react non-selectively. Strict temperature control is essential. |
Issue 3: Formation of Ketone and Tertiary Alcohol Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction of Organolithium with Carboxylate | The initially formed lithium carboxylate can be attacked by the highly reactive organolithium species to form a ketone, which can be further attacked to yield a tertiary alcohol. |
| Slow Addition of CO₂ | Add the organolithium solution to a large excess of crushed dry ice to ensure rapid quenching and minimize the reaction between the organolithium and the carboxylate. Alternatively, bubble CO₂ gas through the solution at a high flow rate. |
Summary of Potential Side Products
| Side Product | Formation Pathway | Analytical Signature (Anticipated) |
| 2-Bromo-4-chloro-6-fluorobenzoic acid | Lithiation at the position ortho to the bromine atom. | Isomeric peak in HPLC and GC-MS with the same mass as the desired product. Different fragmentation pattern in MS and distinct chemical shifts in NMR. |
| Bis(4-bromo-2-chloro-6-fluorophenyl) ketone | Reaction of the lithiated intermediate with the initially formed carboxylate. | Higher molecular weight peak in MS. Presence of a characteristic ketone carbonyl stretch in the IR spectrum. |
| Tris(4-bromo-2-chloro-6-fluorophenyl)methanol | Further reaction of the ketone byproduct with the lithiated intermediate. | Even higher molecular weight peak in MS. Presence of a hydroxyl group signal in the IR and ¹H NMR spectra. |
Experimental Protocols
Key Experiment: Synthesis of this compound via ortho-Lithiation
-
Materials:
-
1-bromo-3-chloro-5-fluorobenzene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Under an argon atmosphere, dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 eq.) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, crush a large excess of dry ice.
-
Rapidly transfer the cold organolithium solution via a cannula into the flask containing the crushed dry ice with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
-
Visualizations
Optimizing reaction conditions for 4-Bromo-2-chloro-6-fluorobenzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for this compound?
A1: Based on established methodologies for similar halogenated aromatic acids, the most promising route is the ortho-lithiation of 1-bromo-3-chloro-5-fluorobenzene (B1273174) followed by carboxylation with carbon dioxide. The fluorine atom acts as a powerful ortho-directing group, facilitating the selective deprotonation at the C2 position.
Q2: Which organolithium reagent is best suited for the ortho-lithiation step?
A2: Both n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are commonly used for ortho-lithiation.[1] For substrates with multiple halogens, LDA can sometimes offer better selectivity and tolerance to certain functional groups. However, n-BuLi is a strong base capable of effecting the desired deprotonation, especially when used with an additive like tetramethylethylenediamine (TMEDA).[2]
Q3: What is the optimal temperature for the ortho-lithiation reaction?
A3: Ortho-lithiation reactions are typically conducted at low temperatures to prevent side reactions and ensure the stability of the aryllithium intermediate. A starting temperature of -78 °C (a dry ice/acetone bath) is highly recommended.[3] Depending on the substrate's reactivity, the reaction may be allowed to slowly warm to a slightly higher temperature to ensure complete lithiation, but this must be carefully monitored.[4]
Q4: How can I effectively introduce carbon dioxide for the carboxylation step?
A4: Solid carbon dioxide (dry ice) is a convenient and efficient source.[5] It is crucial to use freshly crushed, high-purity dry ice to avoid introducing moisture, which would quench the aryllithium intermediate. The aryllithium solution should be added slowly to a slurry of crushed dry ice in an anhydrous solvent like THF.
Q5: What are the key parameters to control for a successful synthesis?
A5: The key parameters are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent the quenching of the highly basic organolithium reagent.
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas (e.g., argon or nitrogen) to exclude oxygen and moisture.
-
Temperature Control: Precise temperature control, especially during the lithiation and the addition of the organolithium reagent, is critical to minimize side reactions.
-
Purity of Reagents: The purity of the starting material (1-bromo-3-chloro-5-fluorobenzene) and the organolithium reagent is paramount for achieving high yields.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen in the reaction. 3. Incomplete lithiation. 4. Inefficient carboxylation. 5. Formation of side products. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Increase the reaction time or slightly raise the temperature for the lithiation step. Consider adding TMEDA to enhance reactivity. 4. Use a large excess of freshly crushed, high-purity dry ice. Ensure efficient mixing during the addition of the aryllithium. 5. Optimize the reaction temperature and addition rates to minimize side reactions like halogen-metal exchange. |
| Recovery of Starting Material | 1. Insufficient amount or activity of the organolithium reagent. 2. The reaction temperature was too low for lithiation to occur efficiently. | 1. Use a sufficient excess of a freshly titrated organolithium reagent. 2. After the initial addition at -78 °C, allow the reaction to slowly warm to -40 °C or -20 °C and stir for an extended period. |
| Formation of Multiple Products | 1. Competing lithiation at different positions. 2. Halogen-metal exchange followed by reaction. 3. Benzyne formation at higher temperatures. | 1. Use a more selective base like LDA. Optimize the temperature to favor the thermodynamically preferred product. 2. While fluorine is a strong directing group, some bromine-lithium exchange might occur. Maintain a very low temperature throughout the lithiation. 3. Strictly maintain the reaction temperature below -50 °C to prevent the elimination of lithium halides.[6] |
| Difficulty in Product Purification | 1. Presence of unreacted starting material. 2. Formation of non-acidic byproducts. | 1. Utilize the acidic nature of the product. Perform an acid-base extraction to separate the carboxylic acid from neutral organic compounds. 2. Recrystallization from a suitable solvent system can be effective. Aromatic carboxylic acids can often be purified by conversion to their sodium salts, recrystallization from hot water, and then re-acidification.[7] |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via ortho-lithiation and carboxylation.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene
-
n-Butyllithium (in hexanes, titrated)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
All glassware must be oven-dried overnight and assembled hot under a stream of inert gas.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Ortho-lithiation:
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise to the stirred solution of the aryl halide, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may result in a color change.
-
-
Carboxylation:
-
In a separate flask, crush a generous amount of dry ice (at least 5 eq) into a fine powder under an inert atmosphere.
-
Quickly and carefully, transfer the cold aryllithium solution via a cannula into the flask containing the crushed dry ice with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.
-
-
Work-up and Purification:
-
Quench the reaction mixture by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. baranlab.org [baranlab.org]
- 3. reddit.com [reddit.com]
- 4. organic chemistry - Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Degradation Pathways of Halogenated Benzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of halogenated benzoic acids. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of halogenated benzoic acid degradation.
| Problem | Possible Cause | Suggested Solution |
| No or slow degradation of the target compound. | The microbial culture may not be adapted to the specific halogenated benzoic acid isomer. | Acclimatize your microbial consortium by gradually exposing it to increasing concentrations of the target compound. Long adaptation periods may be necessary, especially when altering multiple environmental conditions simultaneously.[1] |
| The concentration of the halogenated benzoic acid may be toxic to the microorganisms. | Determine the optimal substrate concentration. For example, for 2-chlorobenzoic acid (2-CBA) degradation by Aeromonas hydrophila, the optimal concentration was found to be 3 mM.[2] For some bacteria, degradation rates can significantly drop at higher concentrations.[3] | |
| Suboptimal pH or temperature for microbial activity. | Optimize the pH and temperature of your culture medium. For instance, the optimal conditions for 2-CBA degradation by A. hydrophila were a pH of 7 and a temperature of 25°C.[2] Pseudomonas sp. SCB32 showed optimal degradation of benzoic acid at 30°C and a pH of 7.0.[3] | |
| Presence of inhibitory compounds in the medium. | Ensure your medium does not contain compounds that could inhibit microbial growth or the specific degradation pathway. Some halogenated compounds can inhibit the degradation of others. | |
| Inconsistent or irreproducible degradation rates. | Fluctuations in experimental conditions (e.g., temperature, pH, aeration). | Maintain strict control over all experimental parameters. Use a well-calibrated incubator and monitor pH regularly. Ensure consistent agitation for aerobic cultures. |
| Inoculum variability. | Use a standardized inoculum for all experiments. This can be achieved by growing a fresh culture to a specific optical density before inoculating your experimental flasks. | |
| Accumulation of intermediate metabolites. | The degradation pathway is blocked at a specific step. | Identify the accumulating intermediate using analytical techniques like HPLC or GC-MS. This can provide insights into the specific enzyme that may be inhibited or absent in your microbial culture. For example, in the degradation of 3-fluorobenzoate (B1230327), ring cleavage of 3-fluorocatechol (B141901) can be a critical and rate-limiting step.[4] |
| The intermediate is a dead-end metabolite for the specific microbial strain. | Consider using a microbial consortium with diverse metabolic capabilities. Some strains may be able to degrade intermediates that are dead-end products for others. For instance, 2-fluoro-cis,cis-muconic acid was identified as a dead-end metabolite in the catabolism of 2- and 3-fluorobenzoate by Pseudomonas sp. B13.[4] | |
| Difficulty in isolating degrading microorganisms. | The target microorganism is a slow grower or is outcompeted by other microbes. | Utilize enrichment culture techniques with the target halogenated benzoic acid as the sole carbon and energy source to selectively favor the growth of degraders.[5] |
| The degradation may be a result of co-metabolism. | If isolating a pure culture that utilizes the compound as a sole carbon source is unsuccessful, consider the possibility of co-metabolism, where the degradation occurs in the presence of another primary substrate. |
Frequently Asked Questions (FAQs)
Q1: What are the major microbial degradation pathways for halogenated benzoic acids?
A1: The primary microbial degradation pathways for halogenated benzoic acids involve initial dehalogenation followed by cleavage of the aromatic ring. Under aerobic conditions, this often proceeds through the formation of halogenated catechols, which are then cleaved via either the ortho or meta pathway.[2][6] Anaerobic degradation can occur through reductive dehalogenation, where the halogen is replaced by a hydrogen atom, often coupled to denitrification.[7][8]
Q2: Which halogen is most easily removed during microbial degradation?
A2: The ease of microbial dehalogenation generally follows the order: I > Br > Cl > F. The carbon-fluorine bond is the strongest and most difficult to break, making fluorinated compounds often the most recalcitrant.
Q3: What is the difference between aerobic and anaerobic degradation of these compounds?
A3: Aerobic degradation occurs in the presence of oxygen and typically involves oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to hydroxylation and subsequent ring cleavage. Anaerobic degradation occurs in the absence of oxygen and often begins with reductive dehalogenation, where the halogenated compound acts as an electron acceptor.[6][9]
Q4: Can a single microbial species completely degrade a halogenated benzoic acid?
A4: Yes, several single microbial species have been identified that can utilize specific halogenated benzoic acids as their sole source of carbon and energy, leading to complete mineralization.[10] However, in many environments, degradation is carried out by a consortium of microorganisms where different species perform different steps of the degradation pathway.
Q5: How can I monitor the degradation of halogenated benzoic acids in my experiment?
A5: Degradation can be monitored by measuring the disappearance of the parent compound and the appearance of degradation products over time. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[11][12] You can also monitor the release of halide ions (e.g., chloride, bromide) into the medium or the growth of the microbial culture (e.g., by measuring optical density).[2]
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of various halogenated benzoic acids by different microorganisms under specific conditions.
Table 1: Degradation Rates of Halogenated Benzoic Acids by Aeromonas hydrophila [2]
| Compound | Initial Concentration (mM) | Initial Degradation Rate (µM/hr) |
| 2-Chlorobenzoic acid | 3 | 41 |
| 3-Chlorobenzoic acid | 3 | 65 |
| 4-Chlorobenzoic acid | 3 | 5 |
| 3,4-Dichlorobenzoic acid | 3 | 15.5 |
Table 2: Optimal Conditions for Degradation
| Compound | Microorganism | Optimal Concentration | Optimal pH | Optimal Temperature (°C) | Reference |
| 2-Chlorobenzoic acid | Aeromonas hydrophila | 3 mM | 7 | 25 | [2] |
| Benzoic acid | Pseudomonas sp. SCB32 | 800 mg/L | 7.0 | 30 | [3] |
| 3-Chlorobenzoic acid | Caballeronia 19CS4-2 | 5 mM | - | - | [12] |
| 3-Chlorobenzoic acid | Paraburkholderia 19CS9-1 | 5 mM | - | - | [12] |
Experimental Protocols
Protocol 1: Enrichment and Isolation of Halogenated Benzoic Acid-Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of degrading a specific halogenated benzoic acid from a soil sample.[3][5]
Materials:
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Soil sample from a contaminated site (or a site with a history of exposure to aromatic compounds).
-
Mineral Salts Medium (MSM) (composition can vary, but a typical formulation includes (per liter): K2HPO4 (1.5g), KH2PO4 (0.5g), (NH4)2SO4 (1.0g), MgSO4·7H2O (0.2g), CaCl2·2H2O (0.01g), FeSO4·7H2O (0.001g), and trace element solution).
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Target halogenated benzoic acid (e.g., 3-chlorobenzoic acid).
-
Sterile Erlenmeyer flasks.
-
Shaking incubator.
-
Petri dishes with MSM agar (B569324) containing the target halogenated benzoic acid as the sole carbon source.
Procedure:
-
Enrichment:
-
Add 5g of the soil sample to a 250 mL Erlenmeyer flask containing 100 mL of sterile MSM.
-
Add the target halogenated benzoic acid as the sole carbon source at an initial concentration of 50 mg/L.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days.
-
-
Subculturing and Acclimatization:
-
After 7 days, transfer 10 mL of the culture to a fresh flask with 90 mL of sterile MSM and the target compound.
-
Gradually increase the concentration of the halogenated benzoic acid in subsequent transfers (e.g., to 100 mg/L, then 150 mg/L, then 200 mg/L) every 7 days to select for highly efficient degraders.
-
-
Isolation:
-
After several rounds of enrichment, serially dilute the culture.
-
Plate the dilutions onto MSM agar plates containing the target halogenated benzoic acid as the sole carbon source.
-
Incubate the plates at 30°C until colonies appear.
-
-
Purification:
-
Pick individual colonies and re-streak them onto fresh MSM agar plates with the target compound to obtain pure cultures.
-
Verify the degrading ability of the pure isolates in liquid MSM culture.
-
Protocol 2: Analysis of 3-Chlorobenzoic Acid Degradation by HPLC
This protocol outlines a method for quantifying the concentration of 3-chlorobenzoic acid (3-CBA) in a liquid culture using High-Performance Liquid Chromatography (HPLC).[12]
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase: Water:Acetonitrile:Acetic acid (45:50:5, v/v/v).
-
0.2 µm syringe filters.
-
Centrifuge.
-
HPLC vials.
Procedure:
-
Sample Preparation:
-
Collect 300 µL of the bacterial culture at different time points.
-
Add 100 µL of methanol to stop bacterial growth and precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at 9,100 x g for 3 minutes at 4°C to pellet the cells and debris.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC column temperature to 25°C.
-
Set the mobile phase flow rate to 0.2 mL/min.
-
Set the UV detector to a wavelength of 190 nm for the detection of 3-CBA.
-
Inject the prepared sample into the HPLC system.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of 3-CBA through the HPLC under the same conditions.
-
Calculate the concentration of 3-CBA in the samples by comparing the peak areas to the standard curve.
-
Visualizations
Caption: Aerobic degradation pathway of chlorobenzoic acid.
Caption: Anaerobic degradation of halogenated benzoic acid.
Caption: Experimental workflow for a degradation study.
References
- 1. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeaht.org [jeaht.org]
- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jbarbiomed.com [jbarbiomed.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Bromo-2-chloro-6-fluorobenzoic acid under acidic and basic conditions
This technical support center provides guidance on assessing the stability of 4-Bromo-2-chloro-6-fluorobenzoic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is there specific stability data available for this compound under acidic and basic conditions?
A1: Currently, specific, publicly available quantitative stability data such as degradation rates or half-life for this compound is limited. However, based on general chemical principles of halogenated benzoic acids, its stability can be predicted and tested using standardized forced degradation protocols. The stability is influenced by the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.
Q2: What are the likely degradation pathways for this molecule under hydrolytic stress?
A2: Under forced acidic or basic conditions, the primary point of reactivity is the carboxylic acid group, which can undergo reactions like decarboxylation under extreme heat, though this is generally difficult for aromatic carboxylic acids. The carbon-halogen bonds on the aromatic ring are generally stable due to resonance stabilization.[1] However, severe conditions could potentially lead to nucleophilic aromatic substitution, though this is less likely than reactions involving the carboxylic acid.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability studies of small molecules.[2][3][4] This method can separate the parent compound from its degradation products, allowing for quantification of both. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structure of any significant degradation products.[4]
Q4: What is the purpose of a forced degradation study?
A4: Forced degradation studies, or stress testing, are conducted to understand the degradation pathways and identify potential degradation products of a drug substance.[5] These studies help in developing and validating stability-indicating analytical methods, and provide insights into the intrinsic stability of the molecule.[5]
Q5: What are the typical stress conditions used in forced degradation studies?
A5: Typical stress conditions include exposure to acidic and basic solutions, oxidation, heat (thermolysis), and light (photolysis).[5] For acid and base hydrolysis, common reagents are 0.1 M to 1 M HCl and 0.1 M to 1 M NaOH, respectively.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are too mild. | Increase the concentration of the acid or base. Increase the temperature of the study. Extend the duration of the stress testing. |
| Complete degradation of the compound is observed immediately. | The stress conditions are too harsh. | Decrease the concentration of the acid or base. Lower the temperature of the study. Reduce the exposure time. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. Co-elution of the parent compound and degradation products. | Optimize the HPLC method by adjusting the mobile phase composition, pH, or gradient. Try a different HPLC column with a different stationary phase. |
| Mass balance is not within the acceptable range (typically 90-110%). | Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore). The parent compound or degradation products are volatile. Adsorption of the compound or degradants onto the container surface. | Use a more universal detector, such as a mass spectrometer or a charged aerosol detector. Ensure proper sample handling and use appropriate sealed containers. Use silanized glassware to minimize adsorption. |
| Formation of secondary degradation products. | The initial degradation product is unstable under the stress conditions and degrades further. Over-stressing of the sample. | Reduce the severity of the stress conditions (concentration, temperature, or time). Analyze samples at multiple time points to track the formation and degradation of products. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound under acidic and basic conditions. These should be adapted based on the specific experimental setup and analytical instrumentation.
Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Store the solution at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute it to a suitable concentration with the HPLC mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Store the solution at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute it to a suitable concentration with the HPLC mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Representative Data Table for Stability Assessment
| Stress Condition | Time (hours) | Concentration of Parent Compound (µg/mL) | % Degradation | Number of Degradation Products | Peak Area of Major Degradant |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0 | 0 |
| 2 | 98.5 | 1.5 | 1 | 1500 | |
| 4 | 96.2 | 3.8 | 1 | 3800 | |
| 8 | 92.1 | 7.9 | 2 | 7900 | |
| 12 | 88.5 | 11.5 | 2 | 11500 | |
| 24 | 80.3 | 19.7 | 3 | 19700 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 0 | 0 |
| 2 | 95.3 | 4.7 | 1 | 4700 | |
| 4 | 90.1 | 9.9 | 2 | 9900 | |
| 8 | 82.4 | 17.6 | 2 | 17600 | |
| 12 | 75.8 | 24.2 | 3 | 24200 | |
| 24 | 65.2 | 34.8 | 3 | 34800 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. byjus.com [byjus.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. hovione.com [hovione.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Safe handling and storage of 4-Bromo-2-chloro-6-fluorobenzoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Bromo-2-chloro-6-fluorobenzoic acid (CAS No. 1321613-01-7).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards, according to the Globally Harmonized System (GHS), are:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place. Storage at room temperature is generally acceptable.
Q3: What are the known physical and chemical properties of this compound?
A3: Key physical and chemical properties are summarized in the table below. Please note that the melting point for this specific compound is not consistently reported in available literature.
| Property | Value | Source |
| CAS Number | 1321613-01-7 | [2] |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| Molecular Weight | 253.45 g/mol | [1] |
| Boiling Point | 303.0 ± 42.0 °C (Predicted) | [2][3] |
| Melting Point | Not available. For reference, the related compound 4-Bromo-2-chlorobenzoic acid has a melting point of 171-175 °C. | [2] |
| Appearance | Solid (often an off-white powder) | |
| Solubility | Specific solubility data is not readily available. Similar aromatic acids are often soluble in organic solvents like methanol, ethanol, and DMSO. |
Q4: What personal protective equipment (PPE) should be worn when handling this chemical?
A4: When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: The compound does not fully dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Low Solubility | Consult literature for the solubility of structurally similar compounds to select a more appropriate solvent. Consider solvents such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO). |
| Insufficient Solvent Volume | Gradually increase the volume of the solvent while stirring. |
| Low Temperature | Gently warm the mixture while stirring. Be cautious of the solvent's boiling point and the compound's stability at elevated temperatures. |
| Impure Compound | Purify the compound using an appropriate technique such as recrystallization. |
Issue 2: The reaction involving this compound is not proceeding to completion.
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Re-calculate and carefully measure the molar ratios of all reactants. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using techniques like TLC or LC-MS and adjust the reaction time or temperature accordingly. |
| Catalyst Deactivation (if applicable) | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere). |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from contaminants that could inhibit the reaction. |
Issue 3: Difficulty in purifying the product from a reaction mixture containing this compound.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Starting Material | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Product is an Acidic Compound | If the product is also acidic, consider an acid-base extraction to separate it from neutral or basic impurities. |
| Formation of Byproducts | Analyze the reaction mixture by LC-MS or NMR to identify major byproducts and devise a suitable purification strategy. |
Experimental Protocols
General Protocol for Handling and Weighing a Powdered Aromatic Acid
This protocol outlines the general steps for safely handling and weighing a powdered solid like this compound.
-
Preparation:
-
Ensure you are wearing the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Perform all operations in a certified chemical fume hood to avoid inhalation of the powder.
-
Prepare a clean and organized workspace. Have all necessary equipment (spatula, weighing paper/boat, and a tared container) ready.
-
-
Handling:
-
Carefully open the container of this compound, avoiding any sudden movements that could create dust.
-
Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or into a weighing boat on an analytical balance.
-
Minimize the generation of dust during transfer.
-
-
Weighing:
-
Record the exact mass of the compound.
-
Carefully transfer the weighed solid into the reaction vessel. A powder funnel can be used to prevent spillage.
-
-
Clean-up:
-
Wipe any spills within the fume hood with a damp cloth or paper towel, and dispose of it as hazardous waste.
-
Clean the spatula and any other used equipment.
-
Securely close the container of this compound and return it to its designated storage location.
-
Wash your hands thoroughly after handling the chemical, even if you were wearing gloves.
-
Visualizations
Caption: A general workflow for the safe handling of powdered chemical solids.
References
Technical Support Center: Suzuki Coupling with 4-Bromo-2-chloro-6-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-fluorobenzoic acid. This resource is designed to address common challenges encountered during the synthesis of biaryl carboxylic acids from this specific polyhalogenated substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in a Suzuki coupling reaction?
A1: The generally accepted order of reactivity for aryl halides in palladium-catalyzed Suzuki couplings is based on the carbon-halogen (C-X) bond dissociation energy, and follows the trend: I > Br > OTf >> Cl > F.[1][2][3] Therefore, for this compound, the C-Br bond is the most likely to undergo oxidative addition with the palladium catalyst, leading to selective coupling at the 4-position. The C-Cl and C-F bonds are significantly less reactive under standard Suzuki conditions.[1][2][3]
Q2: Can the ortho-carboxylic acid group influence the reaction?
A2: Yes, the ortho-carboxylic acid group can significantly influence the reaction. It can act as a directing group, potentially influencing the catalyst to the ortho position.[4] However, its acidic proton will react with the base, so it is crucial to use a sufficient excess of base to ensure the catalytic cycle can proceed. At least one extra equivalent of base is required to neutralize the benzoic acid.
Q3: What are the most common side reactions to expect with this substrate?
A3: Common side reactions in Suzuki couplings, particularly with complex substrates, include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom on the coupling partner. This can be minimized by using anhydrous solvents and ensuring the quality of the boronic acid.
-
Homocoupling: The dimerization of the boronic acid partner. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is critical.[5]
-
Dehalogenation: The replacement of a halogen on the starting material with a hydrogen atom. For this compound, this would most likely be debromination.
-
Coupling at the C-Cl bond: While less likely, with highly active catalyst systems or under harsh conditions, minor amounts of product coupled at the 2-position (C-Cl) might be observed. Careful selection of the catalyst and ligand is key to ensuring high selectivity for the C-Br bond.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge, often stemming from several factors. The following workflow can help diagnose and resolve the issue.
Issue 2: Poor Selectivity (Mixture of Products)
If you observe coupling at both the bromine and chlorine positions, consider the following:
-
Catalyst/Ligand System: The choice of ligand is critical for selectivity. Less bulky ligands like PPh₃ might not provide sufficient selectivity. Using bulky, electron-rich phosphine (B1218219) ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) can enhance selectivity for the C-Br bond.[7]
-
Reaction Temperature: Higher temperatures can sometimes lead to the activation of the less reactive C-Cl bond. Try running the reaction at a lower temperature for a longer period.
Issue 3: Significant Side Product Formation
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Data Presentation
The following tables summarize typical conditions and influencing factors for Suzuki couplings of related aryl halides. This data can serve as a starting point for optimizing the reaction with this compound.
Table 1: Comparison of Palladium Catalysts and Ligands for Challenging Suzuki Couplings
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient and sterically hindered ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for C-Cl activation. | 2-5 |
Table 2: Common Bases and Solvents for Suzuki Couplings of Aryl Halides
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. A biphasic system can sometimes complicate kinetic analysis.[8] |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O | Common and effective base of moderate strength.[8] |
| Cs₂CO₃ | Dioxane, Toluene | Stronger base, often used for less reactive substrates. More expensive. |
| Na₂CO₃ | Water, Ethanol/Water | A milder base, can be effective for highly reactive substrates. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing 4-Bromo-2-chloro-6-fluorobenzoic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 4-Bromo-2-chloro-6-fluorobenzoic acid. Adherence to these protocols is crucial for ensuring the integrity of the compound and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to minimize moisture uptake?
A1: Proper storage is the first line of defense against moisture-related degradation. The compound should be stored in a cool, dry place, away from direct sunlight. It is imperative to keep the container tightly sealed when not in use. For long-term storage, placing the sealed container within a desiccator containing a suitable desiccant is highly recommended.
Q2: What are the visible signs that the compound may have been compromised by moisture?
A2: this compound is a crystalline powder. Exposure to moisture can cause the powder to clump or cake. In cases of significant moisture absorption, the material may appear damp or even begin to liquefy. Any change in the physical appearance of the compound should be considered a potential indicator of moisture contamination.
Q3: Can I use the compound if it shows signs of moisture exposure?
A3: It is strongly advised against using the compound if it shows visible signs of moisture exposure without first drying it and verifying its purity. Moisture can lead to hydrolysis and other degradation pathways, which can significantly impact the outcome of your experiments.
Q4: What is the potential impact of moisture on reactions involving this compound?
A4: Moisture can have several detrimental effects on reactions. Water can act as a competing nucleophile, leading to the formation of unwanted byproducts. In reactions where this compound is activated (e.g., to an acyl chloride), the presence of water will hydrolyze the activated intermediate, reducing the yield of the desired product. Furthermore, some reagents used in conjunction with this acid, such as Lewis acids in Friedel-Crafts reactions, are themselves highly moisture-sensitive and will be deactivated by water.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Acylation Reactions
Possible Cause: Moisture contamination of this compound or the reaction setup.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Ensure the this compound is a free-flowing powder. If clumping is observed, follow the drying protocol outlined in the Experimental Protocols section.
-
Use freshly opened or properly stored anhydrous solvents and other reagents.
-
-
Ensure Anhydrous Reaction Conditions:
-
All glassware should be flame-dried or oven-dried immediately before use.
-
Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Use septa and syringes for the transfer of anhydrous reagents.
-
-
Catalyst Quenching:
-
In reactions employing moisture-sensitive catalysts (e.g., AlCl₃ in Friedel-Crafts acylation), ensure the catalyst has not been inadvertently quenched by moisture from the reagents or the atmosphere.[1]
-
Issue 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)
Possible Cause: Presence of degradation products due to moisture.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a fresh solution of this compound from a properly stored container and re-analyze to see if the unexpected peaks persist.
-
Consider Hydrolysis Products: The primary degradation pathway in the presence of water is hydrolysis. While the aromatic ring itself is relatively stable, moisture can affect the carboxylic acid group, especially in downstream reactions.
-
Dry the Compound: If the issue persists across multiple lots, consider drying the compound under vacuum as described in the protocols below and re-analyzing.
Data Presentation
| Hygroscopicity Classification | Weight Gain (at 25°C and 80% Relative Humidity for 24 hours) |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | > 0.12% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol should be followed if the compound is suspected to have been exposed to moisture.
Materials:
-
This compound
-
Vacuum oven or Schlenk line with a vacuum pump
-
Drying tube with a suitable desiccant (e.g., P₂O₅)
Procedure:
-
Place a accurately weighed sample of the compound in a clean, dry flask.
-
Connect the flask to a vacuum line or place it in a vacuum oven.
-
Include a drying agent trap (e.g., a cold trap or a drying tube with P₂O₅) between the sample and the vacuum pump to prevent moisture from reaching the pump.
-
Apply vacuum gradually to avoid bumping of the powder.
-
Heat the sample gently (typically 40-50°C) under vacuum for several hours. The exact time will depend on the amount of compound and the level of moisture.
-
After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).
-
Store the dried compound in a desiccator over a fresh desiccant.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This is the gold standard for accurately determining the water content of a solid sample.[4][5]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol (B129727) or other suitable solvent
-
This compound sample
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to neutralize any residual water in the solvent.
-
Accurately weigh a sample of this compound and quickly transfer it to the titration vessel.
-
Stir the sample to dissolve it completely. Gentle heating may be applied if necessary, but ensure no condensation forms.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content, usually in ppm or percentage.
Mandatory Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Potential impact of moisture on a reaction involving this compound.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 4-Bromo-2-chloro-6-fluorobenzoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Bromo-2-chloro-6-fluorobenzoic acid against alternative analytical techniques. The supporting experimental data, presented in clearly structured tables, will assist in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a halogenated benzoic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details a robust reversed-phase HPLC (RP-HPLC) method and compares its performance with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Method Performance Comparison
The selection of an analytical method for this compound is contingent on factors such as the required sensitivity, sample matrix complexity, and the specific analytical objective (e.g., routine quality control versus trace impurity analysis). HPLC is a versatile and widely adopted technique for non-volatile and thermally labile compounds like halogenated benzoic acids.[1] GC and LC-MS offer alternative approaches with distinct advantages in terms of sensitivity and selectivity.
Below is a summary of the performance data for the proposed HPLC method alongside typical performance characteristics for GC and LC-MS methods for similar analytes.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | GC-FID (with derivatization) | LC-MS/MS |
| Linearity (Concentration Range) | 1 - 100 µg/mL | 0.5 - 50 µg/mL | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL | 0.003 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | 0.01 µg/mL |
| Sample Throughput | Moderate | Moderate to High | Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
Methodology and Experimental Protocols
Proposed HPLC Method for this compound
This section provides a detailed protocol for a validated RP-HPLC method suitable for the quantification of this compound in a drug substance or as a pharmaceutical intermediate.
1. Instrumentation and Equipment:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric glassware (Class A).
-
pH meter.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water. A gradient elution may be employed for optimal separation from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 50 mg of this compound and prepare a 50 mL solution as described for the Standard Stock Solution.
4. Method Validation Workflow:
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method, adhering to ICH Q2(R1) guidelines.
Caption: Logical workflow for HPLC method validation.
Alternative Analytical Techniques
1. Gas Chromatography (GC):
GC can be a suitable alternative for the analysis of halogenated benzoic acids, provided the analyte is volatile or can be made volatile through derivatization.
-
Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
-
Sample Preparation: Derivatization is often required to increase the volatility of benzoic acids. Common derivatizing agents include silylating agents (e.g., BSTFA) or diazomethane.
-
Advantages: High resolution and sensitivity, especially with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for halogenated compounds.
-
Limitations: Requires derivatization, which can add complexity and potential for error to the sample preparation process. Not suitable for thermally labile compounds.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.
-
Principle: After separation by HPLC, the analyte is ionized and its mass-to-charge ratio is measured.
-
Advantages: Offers superior sensitivity and specificity compared to HPLC-UV, allowing for very low detection and quantitation limits. Provides structural information, which is useful for impurity identification.
-
Limitations: Higher instrumentation and operational costs. The complexity of the instrument requires more specialized expertise for operation and maintenance.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the analysis of this compound by HPLC.
Caption: General workflow for HPLC analysis.
Conclusion
The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. The presented RP-HPLC method offers a robust, cost-effective, and reliable approach for routine quality control, providing excellent linearity, accuracy, and precision. For applications requiring higher sensitivity, such as trace impurity analysis or bioanalytical studies, LC-MS would be the preferred technique, despite its higher cost and complexity. GC with derivatization presents a viable, though more laborious, alternative. This guide provides the necessary data and protocols to make an informed decision based on the analytical needs of your laboratory.
References
Quantitative Analysis of 4-Bromo-2-chloro-6-fluorobenzoic Acid: A Comparative Guide to NMR and Other Techniques
For researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantitative analysis of 4-Bromo-2-chloro-6-fluorobenzoic acid, this guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic and titrimetric techniques. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.
The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates like this compound is critical in drug development and quality control. While various analytical techniques can be employed, they differ in terms of specificity, precision, sample throughput, and experimental complexity. This guide focuses on ¹H-NMR as a primary quantitative method and compares its performance against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration.
Quantitative ¹H-NMR (qNMR) Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance without the need for a calibration curve using a substance-specific standard.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification when an internal standard of known purity is used.[1][2]
Experimental Protocol: qNMR of this compound
This protocol details the steps for determining the purity of this compound using ¹H-NMR with an internal standard.
1. Materials and Reagents:
-
This compound (Analyte)
-
Maleic acid (Internal Standard, Certified Reference Material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Ensure complete dissolution by vortexing the vial.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all relevant protons.[3]
-
Number of Scans (ns): 16 to 32 for good signal-to-noise ratio.
-
Acquisition Time (at): At least 3 seconds.
-
Spectral Width: 0-16 ppm.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals for both the analyte and the internal standard. For this compound, the two aromatic protons will appear as distinct signals. For maleic acid, the two vinyl protons will give a single, sharp peak.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
MW_analyte = Molecular weight of the analyte (253.45 g/mol )[4]
-
MW_IS = Molecular weight of the internal standard (maleic acid: 116.07 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
qNMR Experimental Workflow
Comparison with Alternative Analytical Methods
While qNMR offers high accuracy and does not require a specific reference standard for the analyte, other methods like HPLC, GC, and titration are also widely used for the quantitative analysis of organic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would be appropriate for this analysis.[5]
-
Principle: The sample is dissolved in a mobile phase and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is typically achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration.
-
Typical Conditions: A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid would likely provide good separation.[5] Detection is commonly performed using a UV detector.
Gas Chromatography (GC)
GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a trimethylsilyl (B98337) ester) is often necessary to achieve good chromatographic performance.[6]
-
Principle: The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.
-
Considerations: The need for derivatization adds an extra step to the sample preparation process and can introduce potential sources of error.
Acid-Base Titration
Titration is a classic chemical analysis method for determining the concentration of an acid or base.[7]
-
Principle: A solution of the acidic analyte is titrated with a standardized solution of a strong base, such as sodium hydroxide, to the equivalence point, which is often detected by a colorimetric indicator or a pH meter.[8] The concentration of the analyte is calculated based on the stoichiometry of the acid-base reaction.[9]
-
Limitations: This method is not specific; it will quantify any acidic protons in the sample. Therefore, its accuracy is highly dependent on the purity of the sample with respect to other acidic or basic impurities. For substituted benzoic acids, this method is generally applicable.[10]
Comparative Performance Data
The following table presents hypothetical but plausible data for the quantitative analysis of a single batch of this compound using the four described methods. This data is intended to illustrate the typical performance characteristics of each technique.
| Parameter | qNMR | HPLC | GC (with derivatization) | Titration |
| Mean Purity (%) | 99.2 | 99.1 | 98.9 | 99.5 |
| Precision (RSD, n=6) | 0.2% | 0.4% | 0.6% | 0.3% |
| Analysis Time/Sample | ~20 min | ~15 min | ~25 min (including deriv.) | ~10 min |
| Specificity | High (structure-specific) | High (separation-based) | High (separation-based) | Low (non-specific) |
| Sample Throughput | Moderate | High | Moderate | High |
| Need for Analyte Std. | No (uses internal std.) | Yes (for calibration) | Yes (for calibration) | No (uses titrant std.) |
Logical Comparison of Analytical Methods
Conclusion
The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method that provides high precision and accuracy without the need for a specific reference standard of the analyte. Its high specificity makes it an excellent tool for purity assessment and for the certification of reference materials.
-
HPLC is a versatile and robust technique that offers high throughput and excellent separation capabilities, making it ideal for routine quality control and for the analysis of samples containing multiple components.
-
GC , while a powerful technique, requires a derivatization step for this non-volatile analyte, which can increase sample preparation time and potential for error.
-
Titration is a rapid and inexpensive method for determining the total acid content. However, its lack of specificity means it is best suited for the analysis of highly pure samples where acidic or basic impurities are not a significant concern.
For researchers and professionals in drug development, a combination of these methods can provide a comprehensive analytical characterization of this compound. For instance, qNMR can be used to certify the purity of a primary reference standard, which can then be used to create calibration curves for higher-throughput methods like HPLC.
References
- 1. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. asdlib.org [asdlib.org]
- 10. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Acidity of Ortho-Halogenated Benzoic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The substitution of a halogen atom at the ortho position of benzoic acid profoundly influences its acidity. This guide provides a comparative analysis of the acidity of o-fluorobenzoic acid, o-chlorobenzoic acid, o-bromobenzoic acid, and o-iodobenzoic acid, with benzoic acid as a baseline. The analysis is supported by experimental pKa values and an exploration of the underlying electronic and steric effects.
Data Summary: pKa Values
The acidity of an acid is quantified by its pKa value, where a lower pKa indicates a stronger acid. The experimental pKa values for benzoic acid and its ortho-halogenated derivatives, measured in water, are summarized in the table below.
| Compound | Halogen Substituent | pKa in Water |
| Benzoic Acid | -H | 4.20[1][2][3] |
| o-Fluorobenzoic Acid | -F | 3.27[4] |
| o-Chlorobenzoic Acid | -Cl | 2.94[4] |
| o-Bromobenzoic Acid | -Br | 2.85[4] |
| o-Iodobenzoic Acid | -I | 2.86[4] |
Data retrieved from the Journal of Research of the National Bureau of Standards, 1958, 60, p569.[4]
The Ortho Effect: Unraveling the Acidity Trend
All ortho-halogenated benzoic acids are significantly more acidic than benzoic acid itself.[4][5] This phenomenon is a manifestation of the "ortho effect," a combination of steric and electronic factors that are unique to the ortho position.[5][6][7]
The observed trend in acidity among the ortho-halogenated benzoic acids is o-Bromobenzoic acid ≈ o-Iodobenzoic acid > o-Chlorobenzoic acid > o-Fluorobenzoic acid > Benzoic acid .
This trend can be rationalized by considering the interplay of the following factors:
-
Inductive Effect (-I): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect. This effect delocalizes the negative charge of the carboxylate anion, stabilizing it and thereby increasing the acidity of the parent acid. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Steric Inhibition of Resonance: The presence of a bulky substituent at the ortho position forces the carboxyl group (-COOH) to twist out of the plane of the benzene (B151609) ring.[5][6] This steric hindrance inhibits the resonance between the carboxyl group and the aromatic ring.[5] In the benzoate (B1203000) anion, this disruption of resonance is less significant. The net result is a relative stabilization of the conjugate base, leading to increased acidity. The steric effect generally increases with the size of the halogen atom: I > Br > Cl > F.[4]
-
Intramolecular Hydrogen Bonding: While sometimes considered, intramolecular hydrogen bonding between the ortho-halogen and the carboxylic proton has been shown to have little impact on the overall acidity of these compounds.[4]
The final acidity is a delicate balance of these effects. While fluorine has the strongest inductive effect, its small size results in a weaker steric effect. Conversely, iodine has a weaker inductive effect but a much larger steric effect. The experimental data suggests that for ortho-halogenated benzoic acids, the combination of the inductive and steric effects leads to the observed trend, with the steric effect playing a significant role in enhancing acidity for the larger halogens.
Logical Relationship of Acidity
The following diagram illustrates the relationship between the different ortho-halogenated benzoic acids and their relative acidities.
Caption: Relative acidity of ortho-halogenated benzoic acids.
Experimental Protocols
The determination of pKa values is a fundamental procedure in physical and analytical chemistry. Potentiometric titration is a common and reliable method for this purpose. While the specific experimental details from the cited 1958 study could not be retrieved, a general protocol for the potentiometric titration of a weak acid is provided below.
General Protocol for pKa Determination by Potentiometric Titration
This protocol outlines the general steps for determining the pKa of a carboxylic acid, such as a halogenated benzoic acid.
Objective: To determine the acid dissociation constant (pKa) of a weak acid by monitoring the pH change during titration with a strong base.
Materials and Apparatus:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (150 mL)
-
Volumetric flasks and pipettes
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
The weak acid to be analyzed
-
Deionized water
-
Standard pH buffer solutions (e.g., pH 4, 7, and 10)
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
Preparation of the analyte solution: Accurately weigh a sample of the weak acid and dissolve it in a known volume of deionized water in a beaker to a concentration of approximately 0.01 M. Place a magnetic stir bar in the beaker.
-
Titration setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the electrode tip does not come into contact with the stir bar.
-
Titration: Begin stirring the solution at a moderate, constant rate. Record the initial pH of the solution. Add the standardized strong base from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point. Continue the titration until the pH has leveled off well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of titrant at the half-equivalence point is half the volume of titrant required to reach the equivalence point.
-
The pKa of the weak acid is equal to the pH of the solution at the half-equivalence point.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the pKa of a weak acid using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. organic chemistry - Acidity of o-halobenzoic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 7. quora.com [quora.com]
Navigating the Bioactive Landscape of Halogenated Benzoic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. While direct biological activity data for derivatives of 4-Bromo-2-chloro-6-fluorobenzoic acid remains elusive in current scientific literature, a comprehensive analysis of structurally similar halogenated benzoic acid derivatives provides valuable insights into their potential as anticancer and antimicrobial agents. This guide offers a comparative overview of the bioactivity of these analogous compounds, supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of relevant pathways to inform future research directions.
The strategic placement of halogen atoms on a benzoic acid scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. The presence of bromine, chlorine, and fluorine atoms, as seen in the parent compound of interest, suggests a potential for diverse pharmacological effects. This guide explores the observed activities of various substituted benzamides, benzoyl hydrazones, and esters to extrapolate the potential therapeutic utility of this compound derivatives.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer and antimicrobial activities of various halogenated benzoic acid derivatives, serving as surrogates for the yet-to-be-explored derivatives of this compound.
Table 1: Anticancer Activity of Substituted Benzamide and Other Benzoic Acid Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| N-Substituted Benzamide | Entinostat (MS-275) Analog | MCF-7 (Breast) | >50 | [1][2] |
| N-Substituted Benzamide | Entinostat (MS-275) Analog | A549 (Lung) | >50 | [1][2] |
| N-Substituted Benzamide | Entinostat (MS-275) Analog | K562 (Leukemia) | 1.8 | [1][2] |
| N-Substituted Benzamide | Entinostat (MS-275) Analog | MDA-MB-231 (Breast) | >50 | [1][2] |
| Benzofuran Carboxamide | Amide derivative with aryl sulfonamide piperazine (B1678402) (10d) | MCF-7 (Breast) | 2.07 | [3] |
| Benzofuran Carboxamide | Amide derivative with aryl hydrazine (B178648) (12b) | A549 (Lung) | 0.858 | [3] |
| Dihydroxybenzoic Acid (DHBA) | 2,5-dihydroxybenzoic acid | - | - | [4] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of Fluorinated Benzoyl Hydrazone Derivatives
| Compound Class | Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Fluorinated Hydrazone | 2,4-difluoro substituted phenyl hydrazone (5h) | S. aureus | 0.78 | [5] |
| Fluorinated Hydrazone | 2,4-difluoro substituted phenyl hydrazone (5h) | B. subtilis | 0.78 | [5] |
| Fluorinated Hydrazone | 2,4-difluoro substituted phenyl hydrazone (5i) | A. baumannii | 1.56 | [5] |
| Fluorinated Hydrazone | 4-Trifluoromethyl phenyl derivative (6g) | Gram-positive bacteria | 0.78 | [5] |
| Fluorinated Hydrazone | 4-Chloro substituted phenyl hydrazone (6h) | A. baumannii | 1.56 | [5] |
| Hydrazide Derivative | Fluorobenzoyl hydrazide | Gram-positive bacteria | General inhibitory activity | [6] |
| Hydrazide Derivative | Fluorobenzoyl hydrazide | M. paratuberculosis ATCC 607 | Notable inhibitory activity | [6] |
Note: MIC is the minimum inhibitory concentration of an antibacterial agent necessary to inhibit the growth of a microorganism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments typically cited in the evaluation of anticancer and antimicrobial activities of novel compounds.
Synthesis of Halogenated Benzoic Acid Derivatives
A general workflow for the synthesis of amide, ester, or hydrazone derivatives from a halogenated benzoic acid is depicted below. This process typically involves the activation of the carboxylic acid group followed by reaction with a suitable nucleophile.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
In Vitro Antimicrobial Activity: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[10][11][12][13][14]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells (6-8 mm in diameter) are aseptically punched into the agar.
-
Compound Application: A specific volume of the test compound solution at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Potential Signaling Pathways
While the exact mechanisms of action for derivatives of this compound are unknown, related halogenated benzoic acid derivatives have been shown to exert their anticancer effects through various signaling pathways. One such proposed mechanism is the inhibition of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
Conclusion
Although direct experimental evidence for the biological activity of this compound derivatives is currently unavailable, the data from structurally related halogenated benzoic acids provide a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of multiple halogen substituents offers a rich chemical space for the development of novel compounds with tailored biological profiles. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundational framework for researchers to initiate their own investigations into this promising class of molecules. Further synthesis and rigorous biological evaluation are warranted to unlock the full therapeutic potential of this compound derivatives.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. botanyjournals.com [botanyjournals.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. webcentral.uc.edu [webcentral.uc.edu]
- 14. chemistnotes.com [chemistnotes.com]
Structure-activity relationship (SAR) studies of 4-Bromo-2-chloro-6-fluorobenzoic acid analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-chloro-6-fluorobenzoic Acid Analogs as Potential Enzyme Inhibitors
For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR for analogs of this compound, focusing on their potential as enzyme inhibitors. Due to the limited publicly available data on this specific series of compounds, this guide extrapolates potential SAR trends from studies on related halo-substituted and other substituted benzoic acid derivatives. The insights provided are intended to support the rational design of novel inhibitors targeting enzymes implicated in various diseases.
The core scaffold, a substituted benzoic acid, is a common feature in many biologically active molecules. The carboxylic acid group often plays a crucial role in interacting with the active sites of enzymes or receptors through hydrogen bonding. The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.
Comparative Efficacy of Substituted Benzoic Acid Analogs as Enzyme Inhibitors
The inhibitory potential of benzoic acid derivatives can vary significantly based on the substitution pattern on the aromatic ring and the target enzyme. The following tables summarize quantitative data for various substituted benzoic acid analogs against several key enzyme classes, offering a baseline for predicting the activity of this compound derivatives.
Table 1: Inhibition of Protein Tyrosine Phosphatases (PTPs) by Benzoic Acid Analogs
| Compound/Analog Class | Target Enzyme | Key Structural Features | Activity (IC₅₀/Kᵢ) |
| 2-(oxalylamino)-benzoic acid | PTP1B, CD45, LAR, PTPα | Oxalylamino group at C2 | Kᵢ ≈ 1-10 µM (general PTP inhibitor)[1] |
| Substituted Benzoic Acids | PTP1B, LMW-PTP | Varies (e.g., biphenyl (B1667301) groups) | Potent analogs with nM affinity[2][3] |
| Benzoic Acid Derivatives | STEP (PTP) | Complex heterocyclic moieties | Good inhibitory activity and selectivity[4] |
Table 2: Inhibition of Acetylcholinesterase (AChE) by Benzoic Acid Analogs
| Compound/Analog Class | Key Structural Features | Activity (IC₅₀/Kᵢ) |
| 3-Chloro-benzoic acid | Chloro group at C3 | IC₅₀ reported for AChE[5] |
| Methylene-aminobenzoic acid derivatives | Various substitutions | Kᵢ values in the nM range[6] |
| Hydroxybenzoic acids | Hydroxyl group substitutions | Varied, with some showing competitive inhibition[7] |
| p-Aminobenzoic acid (PABA) derivatives | Amino group at C4 | Demonstrated AChE inhibition[8] |
Table 3: Inhibition of Carbonic Anhydrases (CAs) by Benzoic Acid Analogs
| Compound/Analog Class | Target Isoform(s) | Key Structural Features | Activity (IC₅₀/Kᵢ) |
| Hydroxybenzoic acid derivatives | hCA II | Hydroxyl group substitutions | Inhibit via hydrogen bonding to the active site nucleophile[9][10] |
| 4-Hydroxy-benzoic acid | hCA II | Para-hydroxyl group | Kᵢ = 10.6 µM (CO₂ hydration assay)[9] |
| 4-chloro-3-sulfamoyl benzoic acid derivatives | CA I, II, IV | Sulfamoyl and chloro substitutions | Low nM affinity for CA II and IV[11] |
| Phenols and Phenolic Acids | Bacterial CAs | Hydroxyl and other substitutions | Kᵢ values in the µM range[12] |
Inferred Structure-Activity Relationship (SAR) for this compound Analogs
Based on the broader data for substituted benzoic acids, we can infer the following SAR principles for this compound analogs. These points provide a logical starting point for a medicinal chemistry campaign.
-
The Carboxylic Acid Moiety : The carboxylate group is likely a key pharmacophore, forming critical hydrogen bonds or salt bridges with positively charged residues (e.g., arginine, lysine) in the enzyme's active site. Esterification or amidation of this group would likely abolish or significantly reduce activity unless the derivative is a prodrug.
-
Halogen Substituents :
-
Electron-Withdrawing Effects : The bromo, chloro, and fluoro groups are all electron-withdrawing via induction, which increases the acidity of the carboxylic acid.[13] This can lead to stronger ionic interactions with the target.
-
Lipophilicity and Steric Bulk : The halogens increase the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within the binding pocket. The order of steric bulk is Br > Cl > F. The specific size and position of each halogen will be critical for fitting into the active site. The substitution pattern in this compound suggests a highly constrained conformation.
-
Positioning : The ortho-chloro and ortho-fluoro groups can induce a twist in the carboxylic acid group relative to the benzene (B151609) ring due to steric hindrance.[13] This can influence the orientation of the carboxylate in the binding site and potentially enhance binding by forcing a more favorable conformation.
-
-
Potential for Modification :
-
Varying Halogen Positions : Moving the positions of the halogens would likely have a significant impact on activity by altering the electronic distribution and steric profile.
-
Introducing Other Substituents : Replacing one of the halogens with other groups (e.g., hydroxyl, amino, small alkyl) could probe for additional hydrogen bonding or hydrophobic interactions and fine-tune the electronic properties.
-
References
- 1. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure‐Based Optimization of Benzoic Acids as Inhibitors of Protein Tyrosine Phosphatase 1B and Low Molecular Weight Protein Tyrosine Phosphatase | Semantic Scholar [semanticscholar.org]
- 4. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition studies of bacterial α-carbonic anhydrases with phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic chemistry - Acidity of o-halobenzoic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling with 4-Bromo-2-chloro-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a critical task in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a comparative analysis of palladium catalysts for the cross-coupling of 4-Bromo-2-chloro-6-fluorobenzoic acid, a versatile building block. Due to the differential reactivity of the carbon-halogen bonds (C-Br > C-Cl), palladium-catalyzed cross-coupling reactions can be directed selectively to the C-Br position under appropriate conditions. This document outlines the performance of various palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data from analogous systems, and provides detailed experimental protocols.
Catalyst Performance Comparison
The choice of palladium precursor and ligand is crucial for achieving high yields and selectivity in the cross-coupling of this compound. The following table summarizes the performance of representative palladium catalyst systems for the selective C-Br bond functionalization of bromo-chloro substituted aromatic compounds. While specific data for the target molecule is limited, the presented data from structurally similar substrates provides a strong indication of catalyst efficacy.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate (if not target) |
| Suzuki-Miyaura | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | 93 | 1-Bromo-3-(chloromethyl)benzene |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | RT | - | High | 2-chloro-4-bromobenzothiazole |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | - | High | Aryl Bromides | |
| Buchwald-Hartwig | [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | 100 | 3-24 | High | (Hetero)aryl Chlorides/Bromides |
| Pd(OAc)₂ | tBuBrettPhos | K₃PO₄ | Dioxane | 100 | 18 | Moderate-Excellent | Unprotected Bromoimidazoles |
Note: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F.[1] This trend is inversely related to the carbon-halogen bond dissociation energy, making the weaker C-Br bond more susceptible to oxidative addition to the palladium center, which is often the rate-determining step.[1]
Experimental Protocols
The following are generalized experimental protocols for the selective cross-coupling at the C-Br position of a bromo-chloro substituted aromatic compound. These should be considered as starting points and may require optimization for this compound.
General Experimental Workflow
Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PCy₃·HBF₄ (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask are added this compound, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 2-12 hours, monitoring the reaction progress by TLC or LCMS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Sonogashira Coupling Protocol (Copper-Free)
This protocol describes a copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2-5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous DMSO
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask are added this compound and the palladium precatalyst.
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous DMSO, the terminal alkyne, and TMP are added via syringe.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LCMS).
-
The reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
-
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd(cinnamyl)Cl]₂ (1-2 mol%)
-
BippyPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the palladium precursor, the ligand, and NaOtBu.
-
Anhydrous toluene is added, and the mixture is stirred for a few minutes.
-
This compound and the amine are then added.
-
The flask is sealed and heated to 100 °C with stirring for 3-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a cross-coupling reaction based on the desired bond formation.
Figure 2: Decision tree for selecting the appropriate cross-coupling reaction.
Conclusion
The selective cross-coupling of this compound at the C-Br position is a feasible and valuable transformation for the synthesis of complex aromatic compounds. The choice of the palladium catalyst system, including the palladium precursor and the ancillary ligand, is critical for achieving high yields and selectivity. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands such as PCy₃ and SPhos have shown high efficacy with bromo-chloro arenes. In Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free methods with specialized ligands can be employed successfully. For C-N bond formation, the Buchwald-Hartwig amination using bulky biarylphosphine ligands like BippyPhos and tBuBrettPhos offers a powerful tool. The provided protocols serve as a starting point for the development of specific reaction conditions for this compound, and further optimization may be required to achieve optimal results.
References
A Researcher's Guide to the Synthesis of Polysubstituted Benzoic Acids: A Comparative Analysis of Key Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the efficient and strategic synthesis of polysubstituted benzoic acids is a critical task. These aromatic carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The selection of a synthetic route can significantly impact yield, purity, scalability, and the overall cost-effectiveness of a research and development program. This guide provides an objective comparison of several key synthetic methodologies for the preparation of polysubstituted benzoic acids, supported by experimental data and detailed protocols to inform strategic decisions in the laboratory.
This comparison focuses on common and versatile strategies, including electrophilic aromatic substitution, oxidation of substituted alkylbenzenes, and organometallic routes such as Grignard carboxylation and palladium-catalyzed cross-coupling reactions. To provide a clear and practical comparison, this guide will utilize specific case studies to highlight the advantages and disadvantages of each approach.
Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data for different synthetic routes to specific polysubstituted benzoic acid targets. This allows for a direct comparison of key performance indicators such as yield, reaction time, and temperature.
Case Study 1: Synthesis of 2,4,6-Trichlorobenzoic Acid
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation & Oxidation | 1,3,5-Trichlorobenzene (B151690) | 1. Acetyl chloride, AlCl₃2. NaOCl | 1. 90-952. 100 | 1. 3-42. 30 | ~88 (overall) |
Case Study 2: Synthesis of 2-Bromo-5-Nitrobenzoic Acid
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Electrophilic Nitration | 2-Bromobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | <5 | 1 | ~96[1][2] |
Detailed Experimental Protocols
Detailed methodologies for the key synthetic routes highlighted in the case studies are provided below. These protocols are based on established literature procedures and are intended for research purposes.
Protocol 1: Synthesis of 2,4,6-Trichlorobenzoic Acid via Friedel-Crafts Acylation and Haloform Reaction
This two-step synthesis commences with the Friedel-Crafts acylation of 1,3,5-trichlorobenzene to form 2,4,6-trichloroacetophenone, which is subsequently oxidized via a haloform reaction to yield the desired benzoic acid derivative.[3]
Step 1: Friedel-Crafts Acylation to 2,4,6-Trichloroacetophenone
-
Materials: 1,3,5-trichlorobenzene, anhydrous aluminum chloride (AlCl₃), acetyl chloride, ice, concentrated hydrochloric acid.
-
Procedure:
-
To a stirred solution of 1,3,5-trichlorobenzene (33.3 g) is added anhydrous aluminum chloride (256.2 g).
-
The mixture is heated to 70 °C, and acetyl chloride (119 g) is added over 1.5 hours.
-
The reaction mixture is then heated to 90-95 °C and maintained at this temperature for 3-4 hours.
-
After cooling to 60-70 °C, the reaction mixture is carefully poured into 1800 g of crushed ice.
-
The resulting precipitate, 2,4,6-trichloroacetophenone, is collected by filtration. The reported purity is 98.5% with a yield of 97%.[3]
-
Step 2: Haloform Reaction to 2,4,6-Trichlorobenzoic Acid
-
Materials: 2,4,6-trichloroacetophenone, 9.9% aqueous sodium hypochlorite (B82951) (NaOCl) solution, 36.5% hydrochloric acid.
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, 700 g of 9.9% aqueous sodium hypochlorite solution is added.
-
2,4,6-trichloroacetophenone (from the previous step) is added, and the mixture is heated to 100 °C.
-
The reaction is maintained at this temperature for 30 hours.
-
After cooling to room temperature, the reaction mixture is acidified to a pH of less than 1 with 71.4 g of 36.5% hydrochloric acid.
-
The mixture is then cooled to 10 °C, and the precipitated product is collected by filtration, washed, and dried to yield 20.5 g of 2,4,6-trichlorobenzoic acid. The reported purity is 98%, and the yield for this step is 91%.[3]
-
Protocol 2: Synthesis of 2-Bromo-5-Nitrobenzoic Acid via Electrophilic Nitration
This protocol describes the direct nitration of 2-bromobenzoic acid to afford 2-bromo-5-nitrobenzoic acid in high yield.[1][2]
-
Materials: 2-Bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice water.
-
Procedure:
-
In a flask, 2-bromobenzoic acid (9.90 g, 49.3 mmol) is added to an ice-cold mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.[2]
-
The reaction mixture is stirred for 1 hour, ensuring the temperature is maintained below 5 °C.[2]
-
The reaction mixture is then carefully poured into a 200 mL beaker containing ice water.
-
The resulting white solid product is collected by vacuum filtration and dried for 1 hour to yield 11.6 g of 2-bromo-5-nitrobenzoic acid (96% yield).[2]
-
Strategic Selection of a Synthetic Route
The choice of a synthetic pathway to a polysubstituted benzoic acid is a multifaceted decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of functional groups to the reaction conditions.
Caption: A decision-making workflow for selecting a synthetic route to polysubstituted benzoic acids.
Experimental Workflow for a Typical Grignard Carboxylation
The following diagram illustrates a generalized experimental workflow for the synthesis of a polysubstituted benzoic acid via a Grignard reaction, a common and powerful method for introducing a carboxylic acid functionality.
Caption: A generalized experimental workflow for the synthesis of a benzoic acid via Grignard carboxylation.
References
A Researcher's Guide to the Validation of Analytical Methods for Quantifying Fluorobenzoic Acids
For researchers, scientists, and professionals in drug development, the accurate quantification of fluorobenzoic acids (FBAs) is critical. As key intermediates in the synthesis of pharmaceuticals and agrochemicals, the purity and concentration of FBAs must be determined with high precision and reliability.[1] This guide provides an objective comparison of common analytical techniques for FBA quantification, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying fluorobenzoic acids hinges on factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[2] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques.
Quantitative Data Summary
The following table summarizes the typical performance characteristics for each method, offering a clear comparison for informed decision-making.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2] | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2] | Chromatographic separation followed by highly selective and sensitive mass analysis, enabling quantification based on specific mass-to-charge ratios of fragmented ions.[3] |
| Linearity Range | 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[2] | Wide dynamic range, capable of trace-level analysis. | 5 - 200 ng/L[3] |
| Accuracy (% Recovery) | 98 - 102%[2] | 80 - 120%[2] | 84 - 113%[3] |
| Precision (%RSD) | < 2% (Repeatability), < 15% (Intermediate Precision)[2] | Typically < 15%[2] | Not explicitly stated, but method is described as robust.[3] |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range.[2] | As low as 6-44 ng/L with pre-concentration.[4] | 0.6 - 5.4 ng/L[3] |
| Limit of Quantification (LOQ) | Method dependent, typically in the mid-to-high ng/mL range.[2] | As low as the low ng/L range with pre-concentration.[2] | 0.09 - 14.1 ppb (ng/mL), depending on the analyte.[5] |
| Sample Preparation | Simple dissolution in a suitable solvent.[2] | Often requires derivatization to increase volatility.[2][6] | Simple dilution followed by direct injection.[3] |
Experimental Protocols
Detailed methodologies for HPLC, GC-MS, and LC-MS/MS are provided below. These protocols are based on established methods for fluorobenzoic acids and can be adapted for specific applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of fluorobenzoic acids in various samples.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Determined by the UV spectrum of the specific fluorobenzoic acid (typically around 230 nm or 254 nm).[1][2]
-
Injection Volume: 10 µL.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the fluorobenzoic acid reference standard and dissolve it in 10 mL of a suitable solvent like methanol (B129727) or acetonitrile.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).[1][2]
-
Sample Solution: Dissolve the sample containing the fluorobenzoic acid in the mobile phase to achieve a concentration within the calibration range.[2] Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the trace-level quantification of fluorobenzoic acids, especially in complex matrices.[2] Derivatization is often necessary to improve the volatility of the acidic analytes.[6]
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI).[2]
-
Mass Scan Range: m/z 50-300.[2]
-
-
Sample Preparation (including Derivatization):
-
Solid-Phase Extraction (for trace analysis): Acidify the sample and pass it through a suitable SPE cartridge. Elute the analyte with an appropriate solvent.[4]
-
Derivatization: A common agent is BF3·MeOH. The reaction typically involves heating the sample with the derivatizing agent (e.g., at 64 °C for 24 hours) to convert the fluorobenzoic acids into their more volatile methyl esters.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of fluorobenzoic acids at very low concentrations in complex matrices like environmental water samples.[3]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[5]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation:
Visualizing Method Validation and Selection
The following diagrams illustrate key workflows and decision-making processes in the validation and selection of analytical methods for fluorobenzoic acid quantification.
Caption: Workflow for Analytical Method Validation.
Caption: Logic for Selecting an Analytical Method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s4science.at [s4science.at]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Chemical Properties of Ortho-Chloro and Ortho-Fluoro-Substituted Benzoic Acids
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the key chemical properties of 2-chlorobenzoic acid and 2-fluorobenzoic acid. The objective is to offer a clear, data-driven comparison to aid in research, synthesis, and drug development applications where the selection between these two structurally similar compounds is critical. This document summarizes their acidity, solubility, and melting points, supported by experimental data and detailed methodologies.
Core Chemical Properties: A Tabular Comparison
The fundamental physicochemical properties of 2-chlorobenzoic acid and 2-fluorobenzoic acid are summarized below, highlighting the impact of the ortho-halogen substituent.
| Property | 2-Chlorobenzoic Acid | 2-Fluorobenzoic Acid |
| Molecular Formula | C₇H₅ClO₂ | C₇H₅FO₂ |
| Molar Mass | 156.57 g/mol | 140.11 g/mol |
| Melting Point | 140-142 °C[1] | 122-125 °C[2] |
| pKa (at 25 °C) | 2.88[1] | 3.27[2][3] |
| Water Solubility | 2.1 g/L (25 °C)[1] | 7.2 g/L[2][3] |
| Solubility in Acetone | 35.97 g/100g (15 °C)[1] | Soluble |
| Solubility in Benzene (B151609) | 2.02 g/100g (26 °C)[1] | Soluble[2][3] |
| Solubility in Diethyl Ether | 23.89 g/100g (15 °C)[1] | Soluble[2][3] |
| Solubility in Ethanol (B145695) | Very Soluble[1] | Soluble |
Understanding the "Ortho Effect"
The observed differences in the chemical properties, particularly the acidity, of these ortho-substituted benzoic acids can be largely attributed to the "ortho effect." This phenomenon describes the increased acidity of ortho-substituted benzoic acids compared to their meta and para isomers and even benzoic acid itself. The primary reasons for this effect are a combination of steric and electronic factors. The ortho-substituent sterically hinders the carboxyl group, forcing it out of the plane of the benzene ring. This disruption in co-planarity inhibits the resonance between the carboxyl group and the aromatic ring, leading to a more stabilized carboxylate anion upon deprotonation and thus, a stronger acid.
The following diagram illustrates the key factors influencing the acidity of ortho-substituted benzoic acids.
Caption: Factors influencing the acidity of ortho-substituted benzoic acids.
Experimental Protocols
Detailed methodologies for the determination of the key chemical properties are provided below.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.
Methodology:
-
Preparation of the Analyte Solution: A precise weight of the substituted benzoic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent such as ethanol may be used if the solubility in water is low, though this can affect the pKa value.
-
Calibration of the pH Meter: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pKa of the analyte.
-
Titration: The analyte solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of Solubility (Isothermal Shake-Flask Method)
The solubility of a compound in a particular solvent is a critical parameter for various applications, including formulation and purification. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of the solid benzoic acid derivative is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Separation of Solid and Liquid Phases: The undissolved solid is separated from the saturated solution by filtration or centrifugation, ensuring that the temperature is maintained during this process.
-
Quantification of the Solute: A known volume of the clear, saturated solution is carefully removed. The concentration of the dissolved benzoic acid derivative is determined by a suitable analytical technique. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by a spectroscopic method such as UV-Vis spectrophotometry if the compound has a suitable chromophore.
-
Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.
Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered benzoic acid derivative is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance. A pure compound will have a sharp melting point range of 1-2 °C.
Conclusion
The ortho-substitution of a chloro or fluoro group on benzoic acid has a significant impact on its chemical properties. 2-Chlorobenzoic acid is a stronger acid (lower pKa) than 2-fluorobenzoic acid, likely due to the larger size of the chlorine atom causing greater steric hindrance and a more pronounced ortho effect. Conversely, 2-fluorobenzoic acid exhibits higher solubility in water, which can be attributed to the potential for hydrogen bonding between the fluorine and the carboxylic acid proton or with water molecules. The melting point of 2-chlorobenzoic acid is notably higher than that of 2-fluorobenzoic acid, reflecting differences in their crystal lattice energies. This comparative guide provides essential data and methodologies to assist researchers in making informed decisions for their specific applications.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Bromo-2-chloro-6-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Bromo-2-chloro-6-fluorobenzoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols for halogenated aromatic carboxylic acids.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general properties of halogenated organic compounds and information for structurally similar chemicals. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling to minimize risk. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
GHS hazard classifications are based on available data for this chemical class.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Proper Disposal Procedure
The disposal of this compound must be managed as a hazardous waste process. Halogenated organic compounds require specific disposal methods to prevent environmental harm.[1][2]
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any materials contaminated with it in a dedicated, properly labeled hazardous waste container.[1]
-
The container should be clearly marked as "Halogenated Organic Waste" and include the full chemical name.[1][2]
-
Do not mix with non-halogenated organic waste, acids, or bases in the same container.[1][3]
Step 2: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Regulated incineration at a permitted hazardous waste facility is the typical disposal method for halogenated organic wastes.[1][4] This process is designed to destroy the compound while scrubbing harmful byproducts like hydrochloric acid (HCl).[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-2-chloro-6-fluorobenzoic acid
Essential Safety and Handling Guide for 4-Bromo-2-chloro-6-fluorobenzoic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] It is classified as an irritant and is harmful if swallowed.[1]
GHS Hazard Summary:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity, Single Exposure | 3 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes, but is not limited to, the following:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and dust particles that can cause serious eye irritation.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a lab coat, and full-length pants.[3][5] | Prevents skin contact which can cause irritation.[1][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used when engineering controls are insufficient or when handling large quantities.[6][7] | Minimizes the risk of respiratory tract irritation from inhaling dust.[1] |
| Footwear | Closed-toe shoes. | Provides protection against accidental spills. |
Procedural, Step-by-Step Guidance
Handling Protocol
-
Preparation :
-
Donning PPE :
-
Chemical Handling :
-
Post-Handling :
Disposal Plan
-
Waste Collection :
-
Collect all waste material, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Spill Cleanup :
-
In case of a spill, evacuate the immediate area.
-
Wear the appropriate PPE as outlined above.
-
For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[2]
-
For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.
-
Wash the spill area with soap and water.
-
-
Final Disposal :
-
Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.
-
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. This compound | C7H3BrClFO2 | CID 53256800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
